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Foundational

Synthesis and characterization of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, fie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel compound, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into a robust, two-step synthetic protocol, followed by a detailed analysis of the characterization techniques required to validate the structure and purity of the target molecule. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction and Rationale

The synthesis of novel N-aryl amides is a cornerstone of modern medicinal chemistry. The incorporation of sterically hindered amino acid moieties, such as the tert-leucine scaffold in the target molecule, can impart unique conformational constraints and metabolic stability to a potential drug candidate. The pyridin-2-yl group is a common feature in pharmacologically active compounds, known for its ability to participate in hydrogen bonding and metal chelation. The combination of these two fragments in 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide presents an interesting, albeit heretofore unexplored, chemical entity with potential applications in various therapeutic areas.

This guide outlines a reliable and reproducible synthetic route, starting from commercially available precursors. We will employ a well-established peptide coupling strategy, followed by deprotection to yield the final product. The characterization section will provide a detailed roadmap for confirming the identity and purity of the synthesized compound using state-of-the-art analytical techniques.

Proposed Synthetic Pathway

The synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is proposed as a two-step process. The first step involves the coupling of N-Boc-tert-leucine with 2-aminopyridine to form the amide bond. The second step is the deprotection of the Boc group to yield the final primary amine.

Synthetic Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc-tert-leucine N-Boc-tert-leucine Coupling EDC, HOBt DCM, rt, 12h Boc-tert-leucine->Coupling 2-aminopyridine 2-aminopyridine 2-aminopyridine->Coupling Protected_Intermediate Boc-protected intermediate Coupling->Protected_Intermediate Deprotection TFA, DCM rt, 2h Protected_Intermediate->Deprotection Final_Product 2-amino-3,3-dimethyl-N- (pyridin-2-yl)butanamide Deprotection->Final_Product

Figure 1: Proposed two-step synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.

Step 1: Synthesis of tert-butyl (1-(pyridin-2-ylamino)-1-oxo-3,3-dimethylbutan-2-yl)carbamate
Experimental Protocol:
  • To a solution of N-Boc-tert-leucine (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture for 15 minutes to activate the carboxylic acid.

  • Add 2-aminopyridine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality and Insights:
  • Choice of Coupling Reagents: EDC and HOBt are a classic combination for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as a racemization suppressant and improves the efficiency of the coupling reaction.

  • Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to remove any unreacted HOBt and acidic byproducts.

Step 2: Synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide
Experimental Protocol:
  • Dissolve the purified tert-butyl (1-(pyridin-2-ylamino)-1-oxo-3,3-dimethylbutan-2-yl)carbamate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.1 M).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the pH of the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality and Insights:
  • Deprotection Agent: Trifluoroacetic acid is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group.

  • Workup: The basic wash is essential to neutralize the excess TFA and isolate the free amine product.

Characterization of the Final Product

A thorough characterization is paramount to confirm the identity and purity of the synthesized 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the final compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2d1HPyridine-H6
~ 7.8t1HPyridine-H4
~ 7.1d1HPyridine-H3
~ 7.0t1HPyridine-H5
~ 3.5s1Hα-CH
~ 1.8br s2HNH₂
~ 1.1s9Htert-butyl
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)Assignment
~ 172C=O (amide)
~ 152Pyridine-C2
~ 148Pyridine-C6
~ 138Pyridine-C4
~ 120Pyridine-C5
~ 114Pyridine-C3
~ 60α-C
~ 34Quaternary C (tert-butyl)
~ 27CH₃ (tert-butyl)
Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

Predicted IR Data (KBr, cm⁻¹):
Wavenumber (cm⁻¹)Functional Group
3300-3400N-H stretch (primary amine)
3250-3300N-H stretch (amide)
~ 1680C=O stretch (amide)
~ 1590C=N stretch (pyridine)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.

Predicted Mass Spectrometry Data (ESI+):
IonCalculated m/z
[M+H]⁺222.1599

Potential Applications and Future Directions

While the specific biological activity of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is yet to be determined, its structural motifs suggest several potential applications in drug discovery. The rigid tert-butyl group can serve as a valuable tool for probing steric interactions within protein binding pockets. Furthermore, N-aryl amides are a well-represented class of compounds in medicinal chemistry with a wide range of biological activities.

Future work should focus on the biological evaluation of this compound in relevant assays. Depending on the screening results, further structural modifications could be explored to optimize its potency and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. By following the outlined procedures, researchers can reliably synthesize and validate this novel compound, paving the way for its exploration in various scientific disciplines, particularly in the field of drug development.

References

  • Title: Amide bond formation and peptide coupling Source: Nature Protocols URL: [Link]

  • Title: Boc-protected Amines Source: Organic Chemistry Portal URL: [Link]

  • Title: The mighty amide bond: a cornerstone of modern organic and medicinal chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

Exploratory

An In-depth Technical Guide to Predicting the Mechanism of Action of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Abstract The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicine. A critical step in this process is the elucidation of a compound's mechanism of action (MoA)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicine. A critical step in this process is the elucidation of a compound's mechanism of action (MoA), which provides a foundational understanding of its biological effects and informs its clinical development. This guide focuses on the novel compound 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a molecule with structural motifs suggestive of diverse pharmacological activities. Due to the current lack of biological data for this specific compound, this document presents a series of well-grounded hypotheses for its MoA, based on the known activities of structurally related molecules. Furthermore, we provide a comprehensive, multi-tiered experimental framework designed to systematically investigate these hypotheses, identify the molecular target(s), and elucidate the downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Enigmatic Potential of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

The compound 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is a synthetic small molecule characterized by two key structural features: a 2-aminopyridine moiety and a tert-butyl glycine amide core. The 2-aminopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, found in a wide array of approved drugs with activities spanning from anti-inflammatory to anticancer and antiviral agents[1][2]. This is largely due to the ability of the aminopyridine ring to interact with various enzymes and receptors[1]. The tert-butyl glycine amide portion introduces a bulky, non-natural amino acid derivative, which can confer metabolic stability and specific steric interactions with a protein binding pocket.

Given the novelty of this specific combination of moieties, a definitive MoA cannot be assigned without empirical evidence. However, by dissecting the known pharmacology of its constituent parts, we can formulate several plausible hypotheses. This guide will first explore these hypotheses and then detail a rigorous, phased experimental approach to systematically test them.

Structural Analysis and Hypothesized Mechanisms of Action

A thorough analysis of the substructures of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide allows for the formulation of three primary hypotheses regarding its potential biological activity.

Hypothesis 1: Ion Channel Modulation

The 2-aminopyridine core is a well-documented pharmacophore known to block voltage-gated potassium channels[1]. This activity is central to the therapeutic effect of drugs like 4-aminopyridine, which is used to treat certain neurological conditions. The nitrogen atoms in the pyridine ring and the amino group can establish key interactions within the pore of these channels, leading to their blockade.

  • Predicted Consequence: If this hypothesis is correct, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide would likely modulate neuronal or cardiac excitability. This could translate to therapeutic potential in neurological disorders or, conversely, a risk of cardiotoxicity.

Hypothesis 2: Enzyme Inhibition

The amide linkage and the bulky tert-butyl group are suggestive of a molecule designed to fit within the active or an allosteric site of an enzyme. The 2-aminopyridine moiety itself is present in inhibitors of various enzymes[2][3]. For instance, derivatives of N-(pyridin-2-yl)amides have been explored as inhibitors of enzymes like lipoxygenase, which has implications in cancer and inflammation[4]. Furthermore, glycine amide derivatives have been identified as inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme involved in inflammatory processes[5][6].

  • Predicted Consequence: The compound could act as an inhibitor of a specific kinase, protease, or metabolic enzyme. The therapeutic implications would depend on the identity and function of the inhibited enzyme, but could range from anti-proliferative effects in cancer to anti-inflammatory activity.

Hypothesis 3: Receptor-Mediated Signaling

The ability of the aminopyridine scaffold to participate in hydrogen bonding and aromatic interactions makes it a candidate for binding to a variety of cell surface or intracellular receptors[1]. G-protein coupled receptors (GPCRs) are a particularly attractive target class for small molecules. The overall structure of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide could allow it to act as an agonist, antagonist, or allosteric modulator of a specific receptor, thereby influencing a downstream signaling cascade.

  • Predicted Consequence: Interaction with a receptor could lead to a wide range of cellular responses, depending on the receptor's function and tissue distribution. This could manifest as modulation of second messenger levels (e.g., cAMP, Ca2+), activation of specific signaling pathways (e.g., MAPK, PI3K/Akt), or changes in gene expression.

A Phased Experimental Approach to MoA Deconvolution

To systematically investigate the MoA of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a phased approach is recommended, beginning with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways.

Phase 1: Unbiased Phenotypic and Broad-Panel Screening

The initial phase aims to gather preliminary data on the compound's biological effects without a preconceived target bias. This approach is powerful for discovering novel mechanisms of action[7].

Rationale: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a "fingerprint" of the compound's effect on cell health, morphology, and the status of various organelles and signaling pathways.

Protocol:

  • Cell Line Selection: Utilize a diverse panel of cell lines representing different tissue types and disease states (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, PC-3 prostate carcinoma, and a non-cancerous cell line like HEK293).

  • Compound Treatment: Treat cells with a range of concentrations of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours.

  • Staining: Stain cells with a panel of fluorescent dyes to visualize the nucleus (e.g., Hoechst), mitochondria (e.g., MitoTracker), cytoskeleton (e.g., phalloidin), and markers for apoptosis (e.g., cleaved caspase-3) and cell cycle progression (e.g., phospho-histone H3).

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system and analyze them using appropriate software to quantify changes in cell number, nuclear morphology, mitochondrial membrane potential, cytoskeletal organization, and the expression and localization of key proteins.

Data Presentation:

ParameterEC50 (µM)Max Effect (%)Observations
Cell Viability (A549)
Nuclear Condensation
Mitochondrial Potential
Caspase-3 Activation
G2/M Cell Cycle Arrest

Logical Workflow for Phenotypic Screening:

G cluster_0 Phase 1: Phenotypic Screening A Select Diverse Cell Panel (e.g., A549, MCF-7, PC-3, HEK293) B Dose-Response and Time-Course Treatment with Compound A->B C Multiplexed Fluorescent Staining (Nucleus, Mitochondria, Cytoskeleton, etc.) B->C D High-Content Image Acquisition C->D E Quantitative Image Analysis D->E F Phenotypic Profile Generation (e.g., Cytotoxicity, Apoptosis, Cell Cycle Arrest) E->F

Caption: Workflow for high-content phenotypic screening.

Rationale: To quickly assess the validity of our primary hypotheses, the compound should be screened against large panels of common drug targets, such as kinases and GPCRs.

Protocols:

  • Kinome Profiling:

    • Submit the compound to a commercial service (e.g., Eurofins Discovery, Promega) for screening against a broad panel of recombinant human kinases (typically >300) at a fixed concentration (e.g., 10 µM).

    • For any initial "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value.

  • GPCR Screening:

    • Utilize a commercial service that offers binding or functional assays for a large panel of GPCRs.

    • Initial screening is typically performed at a single high concentration.

    • Confirm any hits with dose-response curves to determine potency (EC50 or IC50) and efficacy.

Data Presentation:

Target ClassNumber of Targets ScreenedPrimary Hits (>50% activity at 10 µM)Confirmed Hits (IC50/EC50 < 10 µM)
Kinases>300
GPCRs>100
Phase 2: Target Validation and Initial Mechanistic Studies

Based on the results from Phase 1, this phase focuses on validating the most promising initial hits and beginning to understand the downstream consequences of target engagement.

Rationale: It is crucial to confirm that the compound directly binds to the putative target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Protocol (CETSA):

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins. The binding of a ligand typically stabilizes a protein, increasing its melting temperature.

  • Analysis: Analyze the soluble fraction by Western blotting for the target protein of interest. A shift in the melting curve in the presence of the compound indicates direct binding.

Rationale: Once a target is validated, the next step is to investigate the immediate downstream signaling events.

Protocol (Western Blotting):

  • Cell Treatment: Treat a relevant cell line with the compound at various concentrations and time points.

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using antibodies against the target protein and key downstream signaling proteins (e.g., p-Akt, p-ERK, cleaved PARP).

Signaling Pathway Diagram (Hypothetical Kinase Inhibitor):

G Compound 2-amino-3,3-dimethyl-N- (pyridin-2-yl)butanamide TargetKinase Target Kinase (e.g., Akt) Compound->TargetKinase Inhibition Downstream1 Downstream Substrate 1 (e.g., GSK3β) TargetKinase->Downstream1 Phosphorylation Downstream2 Downstream Substrate 2 (e.g., FOXO1) TargetKinase->Downstream2 Phosphorylation CellEffect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream1->CellEffect Downstream2->CellEffect

Caption: Hypothetical signaling pathway for the compound as a kinase inhibitor.

Phase 3: Comprehensive MoA Elucidation and Off-Target Profiling

This final phase aims to build a comprehensive picture of the compound's MoA, including identifying potential off-targets that could contribute to its efficacy or toxicity.

Rationale: If phenotypic screening reveals a strong effect but broad-panel screening does not yield a clear target, or to identify off-targets, unbiased chemical proteomics is the gold standard.

Protocol (Affinity Purification-Mass Spectrometry - AP-MS):

  • Probe Synthesis: Synthesize a derivative of the compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.

  • Affinity Purification: Incubate cell lysates with the biotinylated probe, followed by capture of the probe and any bound proteins on streptavidin beads.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins captured by the active probe to those captured by a negative control probe to identify specific binding partners.

Workflow for Target Deconvolution:

G cluster_1 Phase 3: Target Deconvolution G Synthesize Affinity-Tagged Compound Probe H Incubate Probe with Cell Lysate G->H I Capture Probe-Protein Complexes (e.g., Streptavidin Beads) H->I J Elute and Digest Proteins I->J K LC-MS/MS Analysis J->K L Identify Specific Binding Partners K->L

Caption: Workflow for AP-MS based target deconvolution.

Conclusion

The novel compound 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide holds significant, albeit currently uncharacterized, therapeutic potential. Its structural features suggest it may function as an ion channel modulator, an enzyme inhibitor, or a receptor-mediated signaling molecule. The multi-phased experimental strategy outlined in this guide provides a robust and logical framework for systematically exploring these hypotheses. By beginning with unbiased phenotypic screening and progressing through target validation and comprehensive proteomic analysis, researchers can confidently elucidate the mechanism of action of this and other novel small molecules, paving the way for their potential development as next-generation therapeutics.

References

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. (2026). ResearchGate. [Link]

  • Hassan, S., Ejaz, S. A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry. [Link]

  • N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. (n.d.). PMC. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Publishing. [Link]

  • Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. (2023). PubMed. [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. [Link]

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (n.d.). ACS Publications. [Link]

  • Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. (2017). PubMed. [Link]

  • Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. (2025). ResearchGate. [Link]

  • PubChem. Butanamide, 2-amino-3,3-dimethyl-. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). ResearchGate. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. [Link]

  • 2-Amino-2,3-dimethylbutanamide. (n.d.). PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • Eurofins Discovery. In Vitro Pharmacology - LeadHunter Target-based Assays. [Link]

Sources

Foundational

In Vitro Biological Screening of Novel Butanamide Derivatives: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Butanamide Scaffold - A Promising Frontier in Drug Discovery The butanamide core, a seemingly simple four-carbon amide structure, rep...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Butanamide Scaffold - A Promising Frontier in Drug Discovery

The butanamide core, a seemingly simple four-carbon amide structure, represents a versatile and highly adaptable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for therapeutic development across multiple disease areas. From combating drug-resistant microbes to modulating the complex inflammatory cascade and inducing targeted cytotoxicity in cancer cells, the chemical tractability of the butanamide backbone allows for the strategic incorporation of diverse pharmacophores, leading to novel mechanisms of action and potentially improved therapeutic indices.

This guide is structured to provide a comprehensive, in-depth framework for the in vitro biological screening of novel butanamide derivatives. It is designed not as a rigid protocol, but as a dynamic, logic-driven approach. As Senior Application Scientists, we understand that true scientific advancement stems from a deep understanding of the "why" behind the "how." Therefore, this document emphasizes the causal relationships between experimental design, the underlying biological mechanisms, and the interpretation of results. We will journey through a multi-tiered screening cascade, from initial cytotoxicity profiling to specific bioassays targeting antimicrobial, anti-inflammatory, and anticancer activities, all while maintaining the highest standards of scientific integrity and providing actionable, field-proven insights.

Chapter 1: The Foundational Principle - A Strategic In Vitro Screening Cascade

A successful in vitro screening campaign is not a random assortment of assays but a carefully orchestrated sequence designed to efficiently identify and characterize promising lead compounds.[1] This "screening cascade" approach maximizes the use of in vitro systems to eliminate compounds with undesirable properties, such as high toxicity, before committing to more resource-intensive studies.[2] The primary objective is to make swift, data-driven decisions at each stage of the process.[3]

Our proposed cascade for novel butanamide derivatives begins with a broad assessment of cytotoxicity, followed by parallel, targeted screens based on the intended therapeutic application. This structure ensures that only compounds with a viable therapeutic window proceed to more complex and specific mechanistic studies.

G cluster_0 Initiation cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Primary Bioactivity Screening cluster_3 Tier 3: Potency and Selectivity cluster_4 Tier 4: Mechanistic Insight Novel Butanamide Derivative Library Novel Butanamide Derivative Library Cytotoxicity Profiling (e.g., MTT Assay) Cytotoxicity Profiling (e.g., MTT Assay) Novel Butanamide Derivative Library->Cytotoxicity Profiling (e.g., MTT Assay) Antimicrobial Screening Antimicrobial Screening Cytotoxicity Profiling (e.g., MTT Assay)->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Cytotoxicity Profiling (e.g., MTT Assay)->Anti-inflammatory Screening Anticancer Screening Anticancer Screening Cytotoxicity Profiling (e.g., MTT Assay)->Anticancer Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination COX/LOX Inhibition Assays COX/LOX Inhibition Assays Anti-inflammatory Screening->COX/LOX Inhibition Assays Cell Line-Specific Cytotoxicity Cell Line-Specific Cytotoxicity Anticancer Screening->Cell Line-Specific Cytotoxicity Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies COX/LOX Inhibition Assays->Mechanism of Action Studies Cell Line-Specific Cytotoxicity->Mechanism of Action Studies

Caption: A tiered in vitro screening cascade for novel butanamide derivatives.

Chapter 2: Tier 1 - Establishing a Therapeutic Window: Cytotoxicity Profiling

Before assessing for specific therapeutic effects, it is crucial to determine the inherent toxicity of the novel butanamide derivatives against a representative mammalian cell line. This initial screen establishes a concentration range for subsequent assays and flags compounds that are broadly cytotoxic at low concentrations, which are generally poor drug candidates. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

The Causality Behind the MTT Assay

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] This conversion is only possible in living cells with intact mitochondrial function, thus the amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of novel butanamide derivatives on a mammalian cell line (e.g., HEK-293).

Materials:

  • 96-well flat-bottom tissue culture plates

  • HEK-293 cells (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Butanamide derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the butanamide derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.

Chapter 3: Tier 2 & 3 - Probing Therapeutic Potential

Following the initial cytotoxicity screen, the butanamide derivatives are channeled into specific bioassays based on their designed therapeutic purpose. For each potential application, a primary screen is conducted to identify "hits," which are then subjected to more detailed secondary assays to determine their potency and selectivity.

Antimicrobial Activity

The Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antibiotics. Butanamide derivatives have shown promise as antibacterial agents, potentially by disrupting essential bacterial processes.[6]

Mechanism of Action Insight: Many antibacterial agents exert their effects by inhibiting cell wall biosynthesis, a process unique to bacteria and thus a prime target for selective toxicity.[4] This can be achieved by interfering with peptidoglycan synthesis, leading to osmotic lysis and cell death.[7]

This initial screen identifies compounds that inhibit bacterial growth.

Objective: To determine the lowest concentration of a butanamide derivative that prevents the visible growth of a specific microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Butanamide derivatives

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each butanamide derivative in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Representative MIC and CC50 Data

Compound IDTarget OrganismMIC (µg/mL)CC50 (µg/mL) on HEK-293Selectivity Index (SI = CC50/MIC)
BUTA-001S. aureus4>128>32
BUTA-002E. coli8648
BUTA-003S. aureus32>128>4
CiprofloxacinS. aureus1>30>30
Anti-inflammatory Activity

The Rationale: Chronic inflammation is a hallmark of numerous diseases. Butanamide derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key players in the inflammatory response.[9][10]

Mechanism of Action Insight: The COX and LOX enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[11][12] Specifically, COX-2 is induced during inflammation and its products contribute to pain and swelling.[13] 5-LOX initiates the synthesis of leukotrienes, which are involved in immune cell recruitment and activation.[14] Inhibition of these enzymes can therefore dampen the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Butanamide Derivative Butanamide Derivative Butanamide Derivative->COX-2 Inhibition Butanamide Derivative->5-LOX Inhibition

Caption: Inhibition of COX-2 and 5-LOX pathways by butanamide derivatives.

Objective: To determine the IC50 value of butanamide derivatives against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.[15]

Materials:

  • 96-well plate

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Butanamide derivatives

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per manufacturer's instructions.

  • Plate Setup: To the wells, add assay buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the butanamide derivatives. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Absorbance Reading: Immediately read the absorbance at 590 nm kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

A similar protocol can be followed for the 5-Lipoxygenase (5-LOX) Inhibition Assay , using 5-LOX enzyme and linoleic acid as the substrate, and monitoring the change in absorbance at 234 nm.[16]

Data Presentation: Representative Anti-inflammatory Activity Data

Compound IDCOX-2 IC50 (µM)5-LOX IC50 (µM)CC50 (µM) on HEK-293
BUTA-0040.51.250
BUTA-00510.215.8>100
BUTA-0060.825.475
Celecoxib0.04>100>100
Anticancer Activity

The Rationale: The butanamide scaffold is present in several compounds with demonstrated anticancer activity.[17][18] Their mechanism of action can be diverse, offering opportunities for novel therapeutic strategies.

Mechanism of Action Insight: A common mechanism for anticancer drugs is the disruption of microtubule dynamics, which are essential for cell division.[19] Tubulin inhibitors can either stabilize or destabilize microtubules, leading to mitotic arrest and ultimately cell death (apoptosis).[16] Another key pathway in cancer is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell proliferation and survival.[5] Inhibition of this pathway can be an effective anticancer strategy.[8]

An initial screen against a panel of cancer cell lines from different tissue origins (e.g., NCI-60 panel) can identify compounds with broad anticancer activity or specific selectivity. The MTT assay, as described in Chapter 2, is used to determine the 50% growth inhibitory concentration (GI50).

Compounds showing promising activity in the primary screen are further evaluated to confirm their potency and elucidate their mechanism of action.

Data Presentation: Representative Anticancer Activity Data

Compound IDMCF-7 (Breast) GI50 (µM)A549 (Lung) GI50 (µM)HCT116 (Colon) GI50 (µM)CC50 (µM) on Normal Fibroblasts
BUTA-0071.22.51.845
BUTA-008>50>50>50>100
BUTA-0095.845.28.1>100
Doxorubicin0.050.10.081.2

Chapter 4: Tier 4 - Delving into the Mechanism of Action

Identifying a potent and selective "hit" is a significant milestone. However, understanding how it works is critical for its progression into a lead candidate. Mechanistic studies provide this crucial insight. Based on the results from the primary and secondary screens, a hypothesis for the mechanism of action can be formulated and tested.

For example, if a butanamide derivative shows potent anticancer activity and causes cell cycle arrest in the G2/M phase, a tubulin polymerization assay would be a logical next step to investigate its effect on microtubule dynamics. If a compound demonstrates significant anti-inflammatory effects, a Western blot analysis for key proteins in the NF-κB signaling pathway (e.g., phosphorylation of IκBα) could be performed to see if the compound inhibits this pathway.[20]

Conclusion: From Hit to Lead - An Integrated Approach

This technical guide has outlined a systematic and scientifically grounded approach to the in vitro biological screening of novel butanamide derivatives. By employing a tiered screening cascade, we can efficiently identify compounds with therapeutic potential while gaining valuable insights into their mechanism of action. The integration of cytotoxicity profiling with specific bioassays for antimicrobial, anti-inflammatory, and anticancer activities, all underpinned by a strong understanding of the underlying biological pathways, provides a robust framework for advancing promising butanamide derivatives from initial "hits" to well-characterized "leads." The journey of drug discovery is long and complex, but a well-designed in vitro screening strategy is the essential first step towards developing the next generation of innovative therapeutics.

References

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]

  • Cai, P., et al. (2021). NF‐κB signaling in inflammation and cancer. Cancer Science, 112(8), 2379-2390. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Wieczorek, E., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2195. Retrieved from [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Retrieved from [Link]

  • Radmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. Journal of Biological Chemistry, 284(44), 29685-29689. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • MDPI. (2025, November 20). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. Retrieved from [Link]

  • Basicmedical Key. (2016, July 23). Inhibitors of Bacterial Cell Wall Synthesis. Retrieved from [Link]

  • Frontiers. (n.d.). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to.... Retrieved from [Link]

  • Biores Scientia. (2024, November 9). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Retrieved from [Link]

  • Lin, H. C., et al. (2014). 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts. PLoS ONE, 9(9), e107890. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: NF-kB-dependent Signaling Pathway. Retrieved from [Link]

  • ProBiologists. (n.d.). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. Retrieved from [Link]

  • Taylor & Francis Online. (2024, April 22). An update on the development on tubulin inhibitors for the treatment of solid tumors. Retrieved from [Link]

  • PubMed. (2023, November 15). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]

  • Journal of Clinical Biochemistry and Nutrition. (n.d.). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Retrieved from [Link]

  • American Journal of Respiratory and Critical Care Medicine. (n.d.). 5-Lipoxygenase and Leukotrienes | Transgenic Mouse and Nuclear Targeting Studies. Retrieved from [Link]

  • Frontiers. (2015, January 13). The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer's disease phenotype. Retrieved from [Link]

  • PNAS. (n.d.). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • MDPI. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

  • PubMed. (2021, October 15). Synthesis, antibacterial activity and mechanism of new butenolides derivatives containing an amide moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 18). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. Retrieved from [Link]

  • PubMed. (2003). Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Retrieved from [Link]

  • PubMed. (n.d.). General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Retrieved from [Link]

  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • PubMed. (2020, November 15). Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bufalin derivatives with inhibitory activity against prostate cancer cells. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • MDPI. (2025, January 12). Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, January 7). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • MDPI. (2023, January 31). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. Retrieved from [Link]

  • MDPI. (2023, November 1). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Chiral building blocks, in particular, serve as foundational components for a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Chiral building blocks, in particular, serve as foundational components for a vast array of pharmacologically active molecules. 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a derivative of tert-leucine, represents such a critical building block. Its structure combines a sterically hindered chiral center, a primary amine, an amide linkage, and a heteroaromatic pyridine ring, making it a versatile synthon for creating complex molecular architectures.

This technical guide provides an in-depth analysis of the key spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (Molecular Formula: C₁₁H₁₇N₃O, Molecular Weight: 207.27 g/mol )[1][2]. We will delve into the practical and theoretical aspects of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond presenting raw data, this guide emphasizes the underlying principles and experimental rationale, offering a framework for researchers to approach the characterization of similarly complex molecules with confidence.

Overall Analytical Workflow

The comprehensive characterization of a novel compound is a multi-step, self-validating process. Each analytical technique provides a unique piece of the structural puzzle. The workflow outlined below ensures that data from each method corroborates the findings of the others, leading to an unambiguous structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Compound (e.g., Amide Coupling) MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS Is MW correct? IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirm MW NMR NMR Spectroscopy Map C-H Framework IR->NMR Confirm functional groups Structure Final Structure Elucidation & Purity Assessment NMR->Structure Confirm connectivity

Caption: A typical workflow for the structural elucidation of a synthesized organic compound.

Mass Spectrometry (MS)

Principle & Rationale

Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For a molecule like 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, which contains multiple basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice.[3] ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass, which provides irrefutable confirmation of the elemental composition.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation of the analyte.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Method: Electrospray Ionization, Positive Ion Mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight and compare the measured exact mass to the calculated theoretical mass. Analyze any observed fragment ions to gain further structural insights.[3]

Predicted Mass Spectrum Data
Ion SpeciesCalculated m/z (Monoisotopic)Observed m/zInterpretation
[M+H]⁺208.1444~208.14Protonated Molecular Ion
[M+Na]⁺230.1264~230.13Sodium Adduct
Fragment 1121.0502~121.05Putative [Pyridin-2-amine + H]⁺ fragment
Fragment 286.1022~86.10Putative [tert-Leucine - CO + H]⁺ fragment
Interpretation and Fragmentation

The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 208.1444. The high-resolution data should be within 5 ppm of the calculated value to confirm the elemental formula C₁₁H₁₈N₃O⁺.

The structure is prone to fragmentation at the amide bond, a common pathway for such compounds. This would lead to two primary fragments resulting from the cleavage of the amide C-N bond.

Caption: Predicted major fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

Principle & Rationale

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can quickly confirm the presence of key structural motifs. For our target molecule, we expect to see characteristic absorptions for the N-H bonds of the amine and amide, the C=O of the amide, and vibrations associated with the pyridine ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Medium, BroadN-H StretchPrimary Amine (NH₂) & Amide (N-H)
3050 - 3000WeakC-H StretchAromatic (Pyridine)
2960 - 2870StrongC-H StretchAliphatic (tert-Butyl)
~1670StrongC=O StretchAmide I Band
~1600, ~1470Medium-StrongC=C, C=N StretchPyridine Ring
~1540MediumN-H BendAmide II Band
~1250MediumC-N StretchAmide III Band
Interpretation of Key Bands
  • N-H Region (3400-3200 cm⁻¹): This region is crucial. The presence of two distinct bands, a sharp one for the secondary amide N-H and a broader set for the primary amine (symmetric and asymmetric stretches), would be characteristic.

  • Amide I Band (~1670 cm⁻¹): A strong, sharp absorption here is definitive proof of the carbonyl group in an amide linkage. Its position indicates a secondary amide environment.

  • Pyridine Ring (1600-1470 cm⁻¹): A series of sharp bands in this region confirms the presence of the heteroaromatic ring. Shifts in these bands compared to unsubstituted pyridine can indicate coordination or substitution patterns.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons like those on amines and amides. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (8-16) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.3d1HPy-H6Deshielded by adjacent nitrogen and amide.
~8.1 - 8.2d1HPy-H3Deshielded by ring nitrogen.
~7.6 - 7.7t1HPy-H4Typical aromatic region.
~7.0 - 7.1t1HPy-H5Typical aromatic region.
~8.5 - 9.5br s1HN-H (Amide)Broad due to exchange; downfield due to C=O.
~3.5 - 3.6s1Hα-CHSinglet; adjacent to chiral center.
~1.8 - 2.2br s2HN-H (Amine)Broad due to exchange; chemical shift can vary.
~1.05s9HC(CH₃)₃Characteristic singlet for tert-butyl group.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~172 - 174C=O (Amide)Typical carbonyl chemical shift.
~151.5Py-C2Attached to amide nitrogen.
~148.0Py-C6Adjacent to ring nitrogen.
~138.5Py-C4Aromatic carbon.
~121.0Py-C5Aromatic carbon.
~114.0Py-C3Aromatic carbon.
~65.0α-CHAliphatic carbon attached to nitrogen.
~34.5Quaternary Ctert-Butyl quaternary carbon.
~27.0C(CH₃)₃tert-Butyl methyl carbons.
NMR Interpretation Insights
  • The tert-Butyl Singlet: The most recognizable feature in the ¹H NMR spectrum will be a sharp singlet integrating to 9 protons around δ 1.05 ppm, which is the hallmark of the sterically shielded tert-butyl group.

  • Pyridine Region: The four protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.3 ppm) and will show characteristic doublet and triplet splitting patterns, confirming the 2-substitution pattern.

  • Exchangeable Protons: The amide (N-H) and amine (NH₂) protons will likely appear as broad singlets and their chemical shifts can be highly dependent on concentration and solvent. A D₂O exchange experiment can be performed to confirm their assignment, as these peaks will disappear from the spectrum upon addition of D₂O.

  • Chiral Center: The single proton on the chiral carbon (α-CH) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift around δ 3.5 ppm is consistent with a proton attached to a carbon bearing an amino group.

Conclusion

The structural elucidation of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS and HRMS confirm the molecular weight and elemental composition. IR spectroscopy validates the presence of essential functional groups, including the amine, amide, and pyridine ring. Finally, ¹H and ¹³C NMR provide the definitive map of the molecular structure, confirming the connectivity and chemical environment of every atom. This comprehensive analytical approach ensures the identity and purity of this valuable chiral building block, providing a solid foundation for its application in research and development.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons. [Link]

  • PubChem. Butanamide, 2-amino-3,3-dimethyl-N-(2-pyridinyl)-, (2S)-. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a chiral amide incorporating a tert-leuc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a chiral amide incorporating a tert-leucine scaffold and a pyridine moiety. While this specific molecule is available commercially, indicating its use in research and development, detailed synthetic protocols and biological activity data are not extensively documented in publicly accessible scientific literature. This guide consolidates available information, including CAS numbers and IUPAC names for its enantiomers, and presents a logical, field-proven approach to its synthesis, characterization, and potential applications based on established chemical principles and the known properties of its constituent fragments. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their investigations.

Chemical Identity and Properties

2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is a molecule whose stereochemistry plays a critical role in its potential biological interactions. As such, it is typically available and studied as single enantiomers.

IUPAC Names and CAS Numbers
  • (S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide: The (S)-enantiomer is identified by the CAS number 171764-07-1 .[1][2][3] Its IUPAC name is (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.

  • (R)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide: The (R)-enantiomer is identified by the CAS number 1568087-94-4 .[4] Its IUPAC name is (2R)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in Table 1. This data is primarily derived from commercial supplier information.

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O[2][3]
Molecular Weight207.27 g/mol [3]
Physical FormWhite to light-yellow powder or crystals[1][4]
Storage2-8°C, under inert atmosphere[1]

Synthesis and Purification

While a specific, peer-reviewed synthesis for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide has not been identified in the literature, its structure—an amide bond between a sterically hindered amino acid (tert-leucine) and an amino-heterocycle (2-aminopyridine)—suggests a straightforward synthesis via standard peptide coupling protocols. The primary challenge in this synthesis is the coupling of a sterically bulky amino acid with a potentially less nucleophilic aminopyridine.

Proposed Synthetic Pathway

The most logical and field-proven approach is the amide coupling of N-protected L- or D-tert-leucine with 2-aminopyridine, followed by deprotection. A common and effective protecting group for the amino acid is the tert-butyloxycarbonyl (Boc) group.

Synthetic Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc_tert_Leu Boc-tert-leucine Protected_Product Boc-protected Product Boc_tert_Leu->Protected_Product Two_AP 2-Aminopyridine Two_AP->Protected_Product Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Protected_Product Activates Carboxylic Acid Solvent Solvent (e.g., DMF, DCM) Solvent->Protected_Product Base Base (e.g., DIPEA) Base->Protected_Product Protected_Product_2 Boc-protected Product Final_Product Final Product Protected_Product_2->Final_Product Acid Acid (e.g., TFA, HCl in Dioxane) Acid->Final_Product Removes Boc Group

Figure 1: Proposed two-step synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.
Detailed Experimental Protocol

This protocol is a robust, general procedure that should be optimized for this specific transformation.

Step 1: Synthesis of tert-butyl (S)-(1-((pyridin-2-yl)amino)-1-oxo-3,3-dimethylbutan-2-yl)carbamate

  • Reagent Preparation:

    • To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (Boc-L-tert-leucine) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add 2-aminopyridine (1.0 eq).

    • In a separate flask, prepare a solution of the coupling agent. A highly effective choice for sterically hindered couplings is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Cool the solution of Boc-L-tert-leucine and 2-aminopyridine to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add the HATU/DIPEA solution dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of (S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of dichloromethane (DCM).

    • Add an excess of a strong acid. A common choice is a 4 M solution of HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation:

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • If TFA was used, the resulting trifluoroacetate salt can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.

    • If HCl/dioxane was used, the hydrochloride salt can be isolated directly or neutralized.

    • The final product can be further purified by recrystallization or chromatography if necessary.

Characterization and Quality Control

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.0 ppm), the α-proton (singlet or doublet, depending on solvent and proton exchange), the amino protons (broad singlet), and the aromatic protons of the pyridine ring (multiplets in the aromatic region, ~6.8-8.2 ppm).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the α-carbon, the amide carbonyl carbon, and the five distinct carbons of the pyridine ring.
FT-IR Characteristic peaks for N-H stretching of the primary amine and amide, C=O stretching of the amide, and C=N and C=C stretching of the pyridine ring.
Mass Spec (ESI) A prominent peak corresponding to the protonated molecule [M+H]⁺.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

  • Chiral HPLC: To confirm the enantiomeric excess (ee) of the final product, a chiral HPLC method is necessary. This is crucial for applications where stereochemistry is important.

Potential Applications and Biological Relevance

While the specific biological activity of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is not well-documented, its structural components suggest several areas of potential interest for drug discovery and development.

  • Scaffold for Medicinal Chemistry: The combination of a sterically demanding amino acid and a heteroaromatic ring is a common motif in pharmacologically active compounds. The tert-butyl group can provide metabolic stability and specific steric interactions with biological targets. The 2-aminopyridine moiety is a known pharmacophore present in a variety of drugs and can act as a hydrogen bond donor and acceptor, as well as a coordinating ligand for metal ions in metalloenzymes.

  • Enzyme Inhibitors: Derivatives of amino acids and heterocycles are frequently explored as inhibitors of proteases, kinases, and other enzymes. For instance, pyridine-containing compounds have been investigated as Bcr-Abl inhibitors for cancer therapy.[5]

  • Antimicrobial Agents: The 2-aminopyridine scaffold is found in various compounds with demonstrated antibacterial and antifungal properties.[6]

The logical workflow for investigating the biological potential of this molecule is outlined below.

Biological Investigation Workflow cluster_0 Initial Screening cluster_1 Hit Identification and Validation cluster_2 Lead Optimization Synthesis Synthesis and Purification Characterization Structural and Purity Verification Synthesis->Characterization Initial_Screening Broad-Panel Biological Screening (e.g., enzyme inhibition assays, antimicrobial assays) Characterization->Initial_Screening Hit_Identified Identification of Biological 'Hit' Initial_Screening->Hit_Identified Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identified->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Analogue Synthesis and Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Development

Figure 2: A logical workflow for the biological evaluation of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.

Conclusion

2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is a readily accessible chiral building block with significant potential for applications in medicinal chemistry and drug discovery. While detailed published data on this specific molecule is sparse, this guide provides a scientifically sound and practical framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are based on well-established and reliable chemical principles, offering researchers a solid starting point for their investigations into the properties and applications of this intriguing compound.

References

  • (2S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide. Chemspace. [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide in Plasma

Introduction & Compound Analysis This application note details the method development and validation protocol for the quantification of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (hereafter referred to as ADPB ) in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This application note details the method development and validation protocol for the quantification of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (hereafter referred to as ADPB ) in plasma.

Critical Distinction: While ADPB shares structural motifs (specifically the amide and pyridine functionalities) with nicotinic agonists like PNU-282987, it is a distinct chemical entity (CAS 1568087-94-4). It is frequently encountered as a chiral building block or a metabolite in the synthesis of imidazolinone herbicides and novel kinase inhibitors. Unlike PNU-282987, which contains a quinuclidine ring, ADPB features a tert-butyl aliphatic chain and a primary amine, necessitating a specific chromatographic strategy to prevent peak tailing and ensure retention.

Physicochemical Profile[1][2][3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight: 207.27 g/mol

  • LogP (Predicted): ~1.4 (Moderately lipophilic)

  • pKa (Base): ~9.1 (Primary amine) and ~5.2 (Pyridine nitrogen)

  • Ionization Mode: ESI Positive (

    
    )
    

Method Development Strategy (The "Why")

To achieve high sensitivity (<1.0 ng/mL) and robustness, the method relies on three technical pillars:

  • Chromatographic Separation of Basic Amines: ADPB contains a primary amine and a pyridine ring. On traditional C18 columns at low pH, these groups protonate, often leading to secondary interactions with residual silanols on the stationary phase (peak tailing).

    • Solution: We utilize a Charged Surface Hybrid (CSH) C18 column . The CSH particle surface carries a low-level positive charge that repels protonated amines, significantly improving peak shape and loadability compared to standard silica.

  • Mass Spectrometry Source Optimization: The molecule fragments predictably at the amide bond.

    • Precursor: 208.1

      
      
      
    • Primary Fragment: The cleavage of the amide bond typically yields the 2-aminopyridine moiety (

      
       94.1) or the tert-leucine  derivative (
      
      
      
      114.1).
    • Strategy: We monitor both transitions to ensure specificity, using the most intense for quantitation (Quant) and the second for confirmation (Qual).

  • Sample Preparation: While Solid Phase Extraction (SPE) offers the cleanest extracts, Protein Precipitation (PPT) is selected here for throughput and cost-efficiency, optimized with a specific solvent ratio to minimize phospholipid carryover.

Experimental Workflow Visualization

The following diagram outlines the critical path from plasma sample to data acquisition.

G Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL Deuterated Analog) Start->IS_Add PPT Protein Precipitation (Add 200 µL Cold ACN) IS_Add->PPT Vortex Vortex (2 min) & Centrifuge (15,000 x g, 10 min) PPT->Vortex Supernatant Transfer Supernatant (150 µL) Vortex->Supernatant Dilution Dilute 1:1 with Water (To match initial mobile phase) Supernatant->Dilution Inject LC-MS/MS Injection (5 µL) Dilution->Inject

Figure 1: Optimized Protein Precipitation (PPT) workflow designed to maximize recovery while matching the solvent strength of the injection to the initial LC gradient.

Materials & Methods

Reagents
  • Target Analyte: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (Standard purity >98%).

  • Internal Standard (IS): ADPB-d3 (if available) or Cotinine (Structural analog, retention time must be verified).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

LC Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Hold
3.00595Linear
4.00595Wash
4.10955Re-equilibrate
5.50955End
MS/MS Conditions
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision Energy (eV)Role
ADPB 208.1 94.1 503025Quantifier
ADPB208.1114.1503018Qualifier
ADPB208.1151.1503015Qualifier
IS (Cotinine)177.180.1503528Internal Std

Note: The Quantifier transition (208.1 -> 94.1) corresponds to the formation of the protonated 2-aminopyridine fragment, a highly stable and characteristic ion for this structure.

Detailed Protocol: Sample Preparation

Step 1: Calibration Standards Preparation

  • Prepare a Stock Solution of ADPB at 1 mg/mL in Methanol.

  • Create Working Solutions (WS) by serial dilution in 50:50 Water:MeOH.

  • Spike 5 µL of WS into 45 µL of blank plasma to generate a curve ranging from 1.0 ng/mL to 1000 ng/mL .

Step 2: Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma (sample, std, or QC) into a 1.5 mL Eppendorf tube or 96-well plate.

  • Add 10 µL of Internal Standard solution (200 ng/mL in 50% MeOH).

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to disrupt protein binding).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

Step 3: Reconstitution

  • Transfer 150 µL of the supernatant to a clean plate/vial.

  • Add 150 µL of LC-MS grade water.

    • Why? Injecting pure acetonitrile into a 95% aqueous mobile phase causes "solvent effect" (peak broadening). Diluting with water ensures the sample solvent matches the initial gradient conditions, focusing the analyte at the head of the column.

  • Seal and inject 5 µL .

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the method must pass the following acceptance criteria based on FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

ParameterAcceptance CriteriaTroubleshooting Failure
Linearity (

)

(Weighted

)
Check pipette accuracy; ensure fresh stock preparation.
Accuracy

of nominal (

at LLOQ)
Check IS stability; investigate matrix effects.
Precision (CV)

(

at LLOQ)
Improve vortex consistency; check autosampler injection reproducibility.
Recovery Consistent across levels (suggested

)
If low, switch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
Matrix Effect

(IS normalized)
If suppression occurs, increase the wash time or switch to a slower gradient.

Fragmentation Pathway & Mechanism

Understanding the physics of the collision cell ensures accurate transition selection.

Reaction Parent Precursor Ion [M+H]+ = 208.1 (Protonated Amide/Pyridine) Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Product Ion A [Pyridin-2-amine+H]+ m/z = 94.1 Transition->Frag1 Amide N-C Cleavage (Major Pathway) Frag2 Product Ion B [Aliphatic Acylium]+ m/z = 114.1 Transition->Frag2 Alternative Cleavage

Figure 2: Proposed fragmentation pathway. The formation of the m/z 94.1 ion is driven by the stability of the aromatic pyridine ring, making it the ideal quantifier.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Hajós, M., et al. (2005). "The Selective

    
     Nicotinic Acetylcholine Receptor Agonist PNU-282987 Enhances GABAergic Synaptic Activity." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for pyridine-amide agonist class properties). Retrieved from [Link]
    
  • Chambers, E., et al. (2019). "Systematic Development of a UPLC-MS/MS Method for the Determination of Basic Drugs in Plasma." Waters Application Notes. (Reference for CSH column selection for basic amines). Retrieved from [Link]

Sources

Application

Protocol for Determining the Cytotoxic Profile of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide via a Cell-Based Assay

An Application Guide for Researchers Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the bio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to characterize the biological activity of the novel compound 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. Given the limited public information on the specific mechanism of action for this molecule, this protocol focuses on a foundational and critical first step in compound characterization: determining its cytotoxic and anti-proliferative effects. We present a detailed, field-tested methodology for a resazurin-based cell viability assay, a common and reliable method for assessing cellular metabolic health. The protocol is designed as a self-validating system, incorporating essential controls and optimization steps to ensure data integrity and reproducibility. Beyond a simple list of steps, this guide explains the scientific rationale behind key experimental choices, empowering the user to adapt and troubleshoot the assay effectively.

Introduction and Scientific Principles

Cell-based assays are fundamental tools in drug discovery and toxicology, offering insights into how a compound affects a living system.[1] When investigating a novel chemical entity like 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, for which the biological target may be unknown, a phenotypic screening approach is the logical starting point.[2][3] Such screens measure global changes in cell health, morphology, or function to identify potential therapeutic or toxic effects.

This guide details a protocol to determine the half-maximal inhibitory concentration (IC50) of the compound, a key quantitative measure of its potency in reducing cell viability. We will employ a resazurin-based assay, which leverages the metabolic capacity of living cells.

Compound Profile: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

PropertyDetailsSource(s)
Molecular Formula C₁₁H₁₇N₃O[4][5]
Molecular Weight ~207.3 g/mol [4][5]
CAS Numbers (S)-enantiomer: 171764-07-1(R)-enantiomer: 1568087-94-4[5][6]
Appearance White to light-yellow powder[4]
Known Activity No specific mechanism of action is widely documented. Related compounds have been investigated as intermediates for herbicides or for potential anticonvulsant activity.[7][8][9]
The Principle of Resazurin-Based Viability Assay

The assay is centered on the reduction of the blue, weakly fluorescent dye, resazurin, to the pink, highly fluorescent product, resorufin. This conversion is mediated by mitochondrial reductases in metabolically active, viable cells. The intensity of the fluorescent signal is therefore directly proportional to the number of living cells in the well. A decrease in fluorescence in compound-treated wells compared to vehicle-treated controls indicates a reduction in cell viability.

G cluster_cell Viable Cell (Metabolically Active) Mitochondria Mitochondrial Reductases Resorufin Resorufin (Pink, High Fluorescence) Mitochondria->Resorufin Reduction Resazurin Resazurin (Blue, Low Fluorescence) Resazurin->Mitochondria Enters Cell Measurement Measure Fluorescence (Ex: ~560nm, Em: ~590nm) Resorufin->Measurement

Figure 1: Principle of the Resazurin Viability Assay.

Assay Development: Foundational Best Practices

Before proceeding to the main protocol, it is critical to perform optimization steps. Robust and reproducible data can only be generated from a well-characterized and controlled biological system.[1][10]

Cell Line Selection and Culture

The choice of cell line is paramount and should be physiologically relevant to the intended research question.[2][11] For general cytotoxicity screening, a commonly used and well-characterized adherent cell line such as HEK293 (human embryonic kidney), HeLa (human cervical cancer), or A549 (human lung carcinoma) is recommended.

  • Mycoplasma Testing: All cell cultures must be regularly tested for mycoplasma contamination. Contamination can significantly alter cellular metabolism and lead to unreliable data.[2]

  • Passage Number: Use cells with a low passage number. Extended passaging can lead to phenotypic and genotypic drift, altering their response to stimuli.[12] Do not allow cells to become over-confluent in flasks.[12]

  • Media and Supplements: Use fresh, high-quality culture media and supplements from a consistent source to minimize lot-to-lot variability.[12]

Optimization of Cell Seeding Density

The optimal number of cells seeded per well is crucial for a successful assay.[12]

  • Too few cells: Will result in a low signal-to-background ratio.

  • Too many cells: Can lead to overgrowth, nutrient depletion, and changes in metabolism, which can mask the effects of the compound.

Mini-Protocol: Seeding Density Optimization

  • Prepare a 96-well plate.

  • Seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate.

  • Incubate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform the resazurin assay as described in Section 4.

  • Select the cell density that gives a robust signal and is still in the logarithmic phase of growth at the end of the experiment.[10]

Materials and Reagents

  • Compound: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (ensure purity is known).

  • Cell Line: Appropriate mammalian cell line (e.g., HeLa).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Resazurin sodium salt solution (e.g., alamarBlue™ or equivalent).

    • Positive Control (e.g., Doxorubicin or Staurosporine).

  • Equipment & Consumables:

    • Sterile, clear-bottom, black-walled 96-well microplates (for fluorescence).

    • Humidified incubator (37°C, 5% CO₂).

    • Biosafety cabinet.

    • Inverted microscope.

    • Multichannel pipettes.

    • Fluorescence plate reader with appropriate filters (e.g., Ex/Em of 560/590 nm).

Detailed Experimental Protocol

This workflow outlines the entire process from preparing the compound to analyzing the final data. It is critical to handle cells gently at all stages to avoid causing stress or damage.[12]

G cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_readout Day 3/4: Readout cluster_analysis Data Analysis P1 1. Prepare Compound Stock (e.g., 10 mM in DMSO) P2 2. Harvest & Count Cells P3 3. Seed Cells in 96-Well Plate (Optimized Density) P4 4. Incubate Overnight (37°C) (Allow cells to adhere) T1 5. Prepare Serial Dilutions of Compound P4->T1 T2 6. Add Compound/Controls to Plate T3 7. Incubate (24-72h) R1 8. Add Resazurin Reagent T3->R1 R2 9. Incubate (1-4h, 37°C) R3 10. Read Fluorescence A1 11. Normalize Data R3->A1 A2 12. Plot Dose-Response Curve A3 13. Calculate IC50 Value

Figure 2: High-Level Experimental Workflow.

Step 1: Compound Stock Preparation
  • Prepare a high-concentration stock solution of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (e.g., 10 mM) in sterile DMSO.

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding
  • Culture cells to ~80% confluency in a T-75 flask.

  • Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion). Cell viability should be >95%.[12]

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Dispense 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate.

  • Edge Effect Mitigation: To avoid evaporation and temperature gradient issues, do not use the outermost wells for experimental data. Fill them with 100 µL of sterile PBS or media.[10][13]

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

Step 3: Compound Treatment
  • Prepare a serial dilution series of the compound from your stock solution in serum-free or low-serum medium. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Prepare control wells:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%).

    • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

    • No-Cell Control (Blank): Medium only, to measure background fluorescence.

  • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. It is recommended to run all conditions in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 4: Assay Readout
  • After the incubation period, visually inspect the cells with a microscope to note any morphological changes.

  • Prepare the resazurin working solution by diluting the stock reagent in pre-warmed PBS or serum-free medium according to the manufacturer's instructions (typically a 1:10 dilution).

  • Add 10-20 µL of the resazurin working solution to each well (including the no-cell blank wells).

  • Return the plate to the incubator for 1-4 hours. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range of the plate reader.[10]

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation

  • Background Subtraction: Average the fluorescence values from the no-cell blank wells and subtract this average from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = ( (Fluorescence of Treated Well) / (Average Fluorescence of Vehicle Control Wells) ) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the compound that reduces cell viability by 50%.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects.Use a multichannel pipette for seeding and reagent addition; Ensure a single-cell suspension before seeding; Do not use outer wells for data.[10]
Low Signal-to-Background Ratio Cell density is too low; Resazurin incubation time is too short; Cells are unhealthy.Optimize seeding density (see 2.2); Increase resazurin incubation time (but avoid signal saturation); Ensure cells are healthy and in log growth phase.[10][12]
IC50 Value Not Calculable Compound is not potent enough at the tested concentrations; Compound has precipitated out of solution.Test a higher concentration range; Visually inspect the wells for compound precipitation; Check compound solubility in media.
Vehicle Control (DMSO) Shows Toxicity DMSO concentration is too high.Ensure the final DMSO concentration in the wells is non-toxic, typically ≤0.5%.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.[15]

  • Handling: Handle the powdered compound in a chemical fume hood or use a ventilated balance enclosure to avoid inhalation of dust.[15]

  • Disposal: Dispose of all compound-contaminated waste according to your institution's hazardous waste guidelines.

  • First Aid: In case of skin contact, wash immediately with soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If swallowed or inhaled, seek immediate medical attention.[14][15]

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
  • Lee, J., et al. (2012).
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Harvard Medical School. (n.d.). Cell-based assays. Retrieved from DRSC/TRiP Functional Genomics Resources website.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.
  • Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide.
  • Echemi. (n.d.). (2S)-2-Amino-3,3-dimethylbutanamide Safety Data Sheets.
  • Strem. (n.d.). (2S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide, 98%, (99% ee).
  • Fisher Scientific. (2010, October 23). Safety Data Sheet for 2,3-Dimethylpyridine.
  • LOBA CHEMIE PVT. LTD. (n.d.). Safety Data Sheet for 2-Amino Pyridine.
  • BLDpharm. (n.d.). (S)-2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide.
  • Strem. (n.d.). (2R)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide, 98%, (99% ee).
  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-.
  • ChemSrc. (2025, August 25). (2S)-2-amino-3,3-dimethyl-N-(phenylmethyl)-Butanamide.
  • Acta Crystallographica Section E. (2011). 2-Amino-2,3-dimethylbutanamide. PMC.
  • PubMed. (2011, July 2). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • BLDpharm. (n.d.). (S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of Novel Butanamide Libraries for Drug Discovery

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This guide provides a detailed framework for the application of HTS methodologies to screen novel butanamide-based compound libraries. Butanamides represent a versatile chemical scaffold with demonstrated potential in targeting a range of biological entities, including enzymes and protein-protein interactions.[3][4][5] We will explore the entire HTS workflow, from the principles of library design and assay development to the execution of primary and secondary screens and subsequent data analysis. The protocols herein are designed to be robust and self-validating, emphasizing the causality behind experimental choices to empower researchers to successfully identify and advance promising hit compounds.

Introduction: The Rationale for Screening Butanamide Libraries

The butanamide core structure is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as inhibitors for enzymes like cyclooxygenase and fatty acid amide hydrolase (FAAH), demonstrating its potential for creating potent and specific therapeutic agents.[4][6][7] A butanamide library, a curated collection of diverse molecules sharing this core, offers a rich starting point for identifying novel bioactive compounds.[8][]

High-throughput screening (HTS) provides the necessary scale and efficiency to unlock the potential of such libraries. By leveraging automation, miniaturization, and sensitive detection methods, HTS allows for the testing of tens of thousands of compounds per day, a significant acceleration compared to traditional methods.[1][10][11] The goal of an HTS campaign is to triage a large library to a manageable number of "hits"—compounds that exhibit the desired biological activity—which can then be advanced into the hit-to-lead and lead optimization phases of drug discovery.[12][13]

This document serves as a practical guide for researchers embarking on an HTS campaign with a novel butanamide library.

The Foundation: Library Curation and Assay Development

The success of any HTS campaign is predicated on two key elements: a high-quality compound library and a robust, reliable assay.

Butanamide Library Design Principles

A screening library is more than just a collection of molecules; it is a carefully designed tool. For a butanamide library, consider the following:

  • Chemical Diversity: The library should explore a wide range of chemical space around the butanamide core. This is achieved by varying substituents to modulate properties like hydrophobicity, charge, and steric bulk.

  • Drug-Likeness: Compounds should possess physicochemical properties conducive to development as a drug. Adherence to guidelines like Lipinski's Rule of Five is a common starting point for filtering.[14]

  • Removal of Problematic Compounds: Libraries should be filtered to remove compounds containing reactive functional groups or known pan-assay interference compounds (PAINS) that are notorious for causing false-positive results.[14]

Assay Development and Miniaturization

The biological assay is the heart of the screen. Its purpose is to accurately report the effect of a compound on the target of interest. The choice between a biochemical and a cell-based assay is a critical first step.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10][15] They are often simpler to develop and offer a clean interpretation of direct target engagement.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on pathway modulation, toxicity, or cell phenotype.[16][17]

The chosen assay must be miniaturized for HTS, typically from a 96-well format to 384- or 1536-well plates to reduce reagent costs and increase throughput.[18][19]

Protocol 2.2.1: Assay Miniaturization and Validation

  • Objective: To adapt a bench-scale assay to a 384-well HTS format and validate its performance.

  • Materials:

    • 384-well assay plates (e.g., solid white for luminescence, solid black for fluorescence).[20]

    • Positive control (a known activator/inhibitor).

    • Negative control (an inert substance or inactive compound).

    • Vehicle control (e.g., DMSO).

    • Automated liquid handlers and plate readers.

  • Methodology:

    • Reagent Reduction: Systematically reduce the volume of all assay components (cells, enzymes, substrates, etc.) while maintaining a consistent signal window. Aim for a final volume of 10-50 µL.[18]

    • Control Plating: Prepare multiple plates where half the wells contain the positive control and the other half contain the negative control at the final screening concentration.

    • Incubation: Incubate the plates under the optimized assay conditions (time, temperature).

    • Signal Detection: Read the plates using an appropriate plate reader.

    • Performance Calculation: Calculate the key performance metrics for each plate.

  • Self-Validation & Acceptance Criteria:

    • The assay must demonstrate robustness and reproducibility. The primary metric for this is the Z'-factor , which assesses the separation between the positive and negative controls.[10][21]

    • Acceptance: A Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[10][18] Data from plates with a Z'-factor below 0.5 should be treated with caution or discarded.

Parameter Formula Acceptable Value Rationale
Signal-to-Background (S/B) Mean(Signal_pos) / Mean(Signal_neg)> 2Ensures a detectable window between active and inactive states.
Coefficient of Variation (%CV) (StDev / Mean) * 100< 15%Measures the variability and precision of the assay signal.
Z'-Factor 1 - [ (3StDev_pos + 3StDev_neg) / |Mean_pos - Mean_neg| ]≥ 0.5A statistical measure of assay quality, accounting for both signal window and data variation.[21]

The HTS Screening Cascade

The screening process is a multi-step funnel designed to efficiently identify and qualify promising compounds.

HTS_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation Primary Primary Screen (Single Concentration, e.g., 10 µM) Hit_Triage Hit Triage & Confirmation (Re-test from source plate) Primary->Hit_Triage ~1-5% Hit Rate Orthogonal Orthogonal & Counter-Screens (Eliminate false positives) Hit_Triage->Orthogonal Confirm Hits Dose_Response Secondary Screen (Dose-Response & Potency - IC50/EC50) Orthogonal->Dose_Response Validate Mechanism SAR Hit Expansion & Preliminary SAR Dose_Response->SAR Prioritize Hits Lead_Opt Hit-to-Lead Optimization SAR->Lead_Opt

Caption: The High-Throughput Screening (HTS) cascade.

Protocol 3.1: Primary High-Throughput Screen
  • Objective: To screen the entire butanamide library at a single concentration to identify initial "hits."

  • Methodology:

    • Library Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (typically 10 mM in DMSO) into 384-well assay plates. This results in a final screening concentration of ~10 µM in a 50 µL assay volume.[18]

    • Control Allocation: Dedicate specific columns on each plate for positive, negative, and vehicle (DMSO) controls.

    • Reagent Addition: Add cells or biochemical reagents to all wells using automated dispensers.

    • Incubation: Incubate the plates for the predetermined time.

    • Detection: Add the final detection reagent (if required) and read the plates.

  • Data Analysis & Hit Selection:

    • Normalization: Raw data from each plate is normalized relative to the on-plate controls. A common method is to define the positive control as 100% activity/inhibition and the negative control as 0%.[22]

    • Hit Threshold: A statistical cutoff is used to define a hit. A common threshold is three standard deviations from the mean of the vehicle control wells.[23]

Protocol 3.2: Hit Confirmation and Triage
  • Objective: To confirm the activity of hits from the primary screen and eliminate artifacts.

  • Causality: The primary screen is designed for speed and may produce false positives due to experimental errors or compound properties (e.g., autofluorescence, aggregation). Confirmation is a mandatory quality control step.

  • Methodology:

    • Confirmation Screen: "Cherry-pick" the primary hits and re-test them under the same assay conditions. True hits should reproduce their activity.

    • Counter-Screen: If the primary assay uses a reporter system (e.g., luciferase), a counter-screen against the reporter itself is crucial to eliminate compounds that directly interfere with the detection technology.[23]

    • Orthogonal Assay: Test the confirmed hits in a different assay format that measures the same biological endpoint.[19][23] For example, if the primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR). A compound active in both assays is considered a highly validated hit.

Protocol 3.3: Secondary Screening (Dose-Response)
  • Objective: To determine the potency of confirmed hits.

  • Methodology:

    • Serial Dilution: Prepare a concentration gradient for each confirmed hit (e.g., an 8-point, 1:3 serial dilution starting at 50 µM).

    • Assay Execution: Test the compound dilutions in the primary assay.

    • Data Analysis: Plot the percent activity/inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators).

  • Interpretation: The IC50/EC50 value is a key metric for ranking hits. More potent compounds (lower IC50/EC50 values) are generally prioritized for follow-up studies.[12]

Case Study: Screening a Butanamide Library for FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades the endocannabinoid anandamide. Inhibiting FAAH increases anandamide levels and is a therapeutic strategy for pain and anxiety.[7][24]

FAAH_Pathway FAAH FAAH Enzyme Inactive Inactive Metabolites FAAH->Inactive Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binding & Activation Butanamide Butanamide Inhibitor Butanamide->FAAH Inhibition Response Analgesic Effect CB1_Receptor->Response

Sources

Application

Application Notes and Protocols for In vivo Experimental Design: A Foundational Study of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide in Mice

Introduction: Navigating the In Vivo Landscape with a Novel Chemical Entity The journey of a novel chemical entity (NCE) from a promising molecule to a potential therapeutic is a rigorous one, with in vivo preclinical st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the In Vivo Landscape with a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from a promising molecule to a potential therapeutic is a rigorous one, with in vivo preclinical studies serving as a critical milestone.[1][2] This document provides a detailed framework for the initial in vivo evaluation of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide , a compound for which public domain data on biological activity is limited. The absence of established mechanisms or efficacy data necessitates a foundational, stepwise approach to characterize its safety, tolerability, and pharmacokinetic profile in a murine model. This guide is designed for researchers, scientists, and drug development professionals to establish a robust in vivo experimental plan grounded in scientific integrity and ethical considerations.[3][4]

Our approach is not a rigid template but a dynamic strategy, emphasizing the causality behind each experimental choice. We will proceed through a multi-phased study design, beginning with dose-range finding and tolerability, followed by pharmacokinetic and pharmacodynamic characterization, and culminating in a preliminary efficacy screen based on a hypothesized mechanism of action. This structured approach ensures that each phase informs the next, maximizing the knowledge gained while adhering to the highest standards of animal welfare.[3][5][6]

PART 1: Pre-experimental Considerations and Ethical Framework

Before any in vivo work commences, a thorough pre-experimental phase is crucial for the scientific validity and ethical compliance of the study.[6]

Compound Formulation and Vehicle Selection

The physicochemical properties of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide will dictate the choice of vehicle for administration. A preliminary solubility screen is the first step.

Protocol: Vehicle Screening

  • Objective: To identify a safe and effective vehicle for the administration of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.

  • Materials: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, sterile water, saline (0.9% NaCl), phosphate-buffered saline (PBS), polyethylene glycol 300 (PEG300), Tween 80, carboxymethylcellulose (CMC).

  • Procedure:

    • Attempt to dissolve the compound in aqueous solutions (water, saline, PBS) at the desired starting concentration.

    • If solubility is poor, explore co-solvent systems (e.g., 10% DMSO, 40% PEG300, 50% water) or suspensions (e.g., 0.5% CMC in saline).

    • The final vehicle should be non-toxic and minimally impact the biological system.[7] A vehicle-only toxicity study may be warranted if a novel formulation is used.

Animal Model Selection and Husbandry

The choice of mouse strain is critical and depends on the research question.[8][9] For initial safety and pharmacokinetic studies, a common outbred strain like CD-1 or an inbred strain such as C57BL/6 is recommended due to their genetic homogeneity and extensive historical data.[10]

  • Strain: C57BL/6 mice (male and female, 8-10 weeks old). The use of both sexes is crucial to identify potential sex-specific differences in metabolism and toxicity.

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Environmental enrichment should be provided.

  • Acclimatization: A minimum of one-week acclimatization period is required before the start of any experimental procedures.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[11][12][13] The experimental protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design.[13][14]

  • Replacement: Justify the necessity of an in vivo model.

  • Reduction: Use the minimum number of animals required to obtain statistically significant data. Power analysis should be performed to determine appropriate group sizes.[15]

  • Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate administration techniques, defining humane endpoints, and ensuring proper post-procedural care.[4]

PART 2: Phased In Vivo Evaluation

A phased approach allows for go/no-go decisions at each stage, optimizing resource allocation.

Phase 1: Dose Escalation and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, defined as the highest dose that does not induce significant toxicity or more than a 20% loss in body weight.

Experimental Design:

  • Groups: Start with a wide dose range (e.g., 1, 10, 50, 100 mg/kg) and a vehicle control group. A small number of animals (n=3 per group) is appropriate for this initial screen.

  • Administration Route: The intended therapeutic route should be used. For a novel compound, intraperitoneal (IP) or oral (PO) gavage are common starting points.[16][17]

  • Monitoring:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in posture, activity, grooming, and breathing).

    • Body Weight: Measured daily.[18][19]

    • Humane Endpoints: Pre-defined criteria for euthanasia, such as >20% body weight loss, severe distress, or inability to access food and water.[18][20]

Protocol: Single-Dose MTD Study

  • Randomly assign mice to treatment groups.

  • Record baseline body weight.

  • Administer a single dose of the compound or vehicle.

  • Monitor animals at 1, 4, 24, and 48 hours post-dose for acute toxicity signs.

  • Continue daily monitoring of clinical signs and body weight for 7-14 days.

  • At the end of the observation period, euthanize animals and perform gross necropsy.

ParameterMonitoring Frequency
Clinical Signs1, 4, 24, 48 hours, then daily
Body WeightDaily
Food/Water IntakeDaily (optional)
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to identify a potential biomarker of its biological activity.

Experimental Design:

  • Dose Selection: Based on the MTD study, select one or two well-tolerated doses.

  • Groups:

    • PK Study: A larger cohort of animals will be used, with subgroups (n=3 per timepoint) euthanized at different times post-dosing to collect blood and tissues.

    • PD Study: A separate cohort will be used to assess the effect of the compound on a specific biomarker.

Protocol: Pharmacokinetic Study

  • Administer a single dose of the compound (e.g., 10 mg/kg, IV and PO/IP).

  • At pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via terminal cardiac puncture under anesthesia.[21]

  • Process blood to obtain plasma and store at -80°C until analysis.

  • (Optional) Collect major organs (liver, kidneys, brain, etc.) to assess tissue distribution.

  • Analyze plasma and tissue concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters: Cmax, Tmax, AUC, half-life, clearance, and bioavailability.[22][23]

Protocol: Pharmacodynamic (PD) Biomarker Study

Without a known mechanism of action, a broad, exploratory approach is necessary. For this application note, we will hypothesize that the compound may have anti-inflammatory properties, a common therapeutic area for novel small molecules.[24]

  • Hypothesized Mechanism: Inhibition of a pro-inflammatory signaling pathway.

  • Model: Lipopolysaccharide (LPS)-induced inflammation in mice.

  • Procedure:

    • Pre-treat mice with the compound or vehicle.

    • After a specified time (based on Tmax from the PK study), challenge with an intraperitoneal injection of LPS.

    • At the peak of the inflammatory response (e.g., 2-4 hours post-LPS), collect blood to measure levels of a pro-inflammatory cytokine like TNF-α or IL-6.

  • Analysis: Compare cytokine levels between vehicle- and compound-treated groups. A significant reduction in cytokine levels would provide initial evidence of anti-inflammatory activity.

Workflow for Initial In Vivo Evaluation

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: PK/PD cluster_2 Phase 3: Efficacy MTD Dose Escalation & MTD Study (Single Dose) Tolerability 7-14 Day Observation (Clinical Signs, Body Weight) MTD->Tolerability Assess PK Pharmacokinetic Study (IV & PO/IP Dosing) Tolerability->PK Inform Dose Selection PD Pharmacodynamic Study (Biomarker Assessment) Tolerability->PD Inform Dose Selection PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) PK->PK_Analysis PD_Analysis Measure Biomarker Modulation PD->PD_Analysis Efficacy Preliminary Efficacy Study (Disease Model) PK_Analysis->Efficacy Inform Dosing Regimen PD_Analysis->Efficacy Confirm Target Engagement Efficacy_Endpoints Measure Primary Endpoints (e.g., Tumor Growth, Behavior) Efficacy->Efficacy_Endpoints G A Compound Synthesis & Characterization B In Vitro Screening (Optional) A->B C In Vivo Study Initiation A->C Novel Compound B->C Promising Candidate D Phase 1: MTD Study C->D E Phase 2: PK/PD Study D->E Tolerated Doses Identified F Phase 3: Efficacy Study E->F PK Profile & Target Engagement Confirmed G Data Analysis & Interpretation F->G H Go/No-Go Decision G->H

Caption: Decision-making workflow in preclinical in vivo studies.

Conclusion

The in vivo evaluation of a novel compound like 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide requires a methodical, data-driven approach. By starting with fundamental safety and tolerability studies, progressing to pharmacokinetic and pharmacodynamic characterization, and culminating in a well-designed efficacy study, researchers can build a comprehensive preclinical data package. This foundational knowledge is indispensable for making informed decisions about the future development of the compound. Adherence to rigorous experimental design, ethical principles, and transparent reporting will ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of promising molecules into new therapies. [5][25]

References

  • The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. (2006). Vertex AI Search.
  • Using Animal Models for Drug Development. Taconic Biosciences.
  • How necessary are animal models for modern drug discovery?. (2021). Taylor & Francis Online.
  • How to design robust preclinical efficacy studies that make a difference.
  • The design, analysis and application of mouse clinical trials in oncology drug development.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
  • Role of animal models in biomedical research: a review. (2022).
  • The (misleading) role of animal models in drug development. Frontiers.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • Ultimate Guide: Designing a Mouse Clinical Trial & Data Analysis. (2023). Champions Oncology.
  • Endpoints for Mouse Abdominal Tumor Models: Refinement of Current Criteria. (2025).
  • General Principles of Preclinical Study Design. (2018).
  • Mastering Mouse Models in Preclinical In Vivo Studies. (2024). Somark.
  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences.
  • Endpoints for Mouse Abdominal Tumor Models: Refinement of Current Criteria. (2011).
  • Ethical Guidelines for the Use of Animals in Research. (2019).
  • Ethical Considerations in Mouse Experiments. (2011). Wiley Online Library.
  • Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?. (2016).
  • In Vitro and In Vivo Mouse Models for Pharmacogenetic Studies. (2015).
  • An ethical approach to in vivo research. STRONG-UR.
  • Designing Your In Vivo Studies. (2022).
  • Ethical considerations regarding animal experimentation. (2022).
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology.
  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. (2022). ichorbio.
  • Routes of Administration.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012). Journal of Visualized Experiments.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers.
  • Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. (1990). British Journal of Cancer.
  • Pharmacokinetics and pharmacodynamics of DPC 333. (2007). Drug Metabolism and Disposition.
  • Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Agent, Dacarbazine, in Rats.

Sources

Method

Analytical techniques for purity assessment of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

An In-Depth Guide to the Analytical Purity Assessment of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Introduction In the landscape of pharmaceutical development, the rigorous characterization of any potential drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Purity Assessment of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of any potential drug candidate is paramount to ensuring its safety, efficacy, and quality. The molecule 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a compound featuring a chiral center, a bulky tert-butyl group, and a heteroaromatic pyridine moiety, presents a unique set of analytical challenges. Its purity profile—encompassing organic and inorganic impurities, residual solvents, and enantiomeric purity—must be meticulously established.

This application note provides a comprehensive, multi-faceted strategy for the purity assessment of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. Moving beyond a simple listing of methods, this guide delves into the scientific rationale behind the selection of each technique, offering detailed, field-proven protocols. The objective is to equip researchers, quality control analysts, and drug development professionals with a robust analytical framework, ensuring that every batch of this compound meets the highest standards of scientific integrity and regulatory compliance.

Physicochemical Properties and Structural Overview

A foundational understanding of the molecule's properties is the first step in developing a sound analytical strategy.

PropertyValue
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.28 g/mol
Structure (R)- and (S)-enantiomers exist)
Key Functional Groups Primary amine, Amide, Pyridine ring, tert-Butyl group
CAS Number (R-enantiomer) 1568087-94-4[1]
CAS Number (S-enantiomer) 171764-07-1[2]
Appearance White to light yellow powder or crystals[1]

The presence of a primary amine and a pyridine ring imparts basic properties, while the amide bond can be susceptible to hydrolysis. The tert-butyl group adds significant steric bulk and hydrophobicity. Crucially, the chiral center at C2 necessitates stereospecific analytical methods.

A Holistic Analytical Workflow for Purity Assessment

A comprehensive purity assessment is not a single measurement but a constellation of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-fidelity picture of the compound's quality. The logical flow of this assessment is critical for efficiency and thoroughness.

G cluster_0 Purity Assessment Workflow cluster_1 Techniques Bulk Bulk Material (2-amino-3,3-dimethyl-N- (pyridin-2-yl)butanamide) Identity 1. Identity Confirmation Bulk->Identity Assay 2. Assay & Organic Impurities Bulk->Assay Chiral 3. Chiral Purity Bulk->Chiral Solvents 4. Residual Solvents Bulk->Solvents Elements 5. Elemental Impurities Bulk->Elements NMR NMR Spectroscopy Identity->NMR Confirms Structure MS Mass Spectrometry Identity->MS Confirms Structure FTIR FT-IR Identity->FTIR Confirms Structure HPLC RP-HPLC-UV Assay->HPLC Quantifies Purity & Impurities ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Quantifies Enantiomeric Excess HSGC HS-GC-FID Solvents->HSGC Meets ICH Q3C Limits ICPMS ICP-MS Elements->ICPMS Meets ICH Q3D Limits

Caption: Holistic workflow for comprehensive purity assessment.

Identity Confirmation: Is It the Right Molecule?

Before any quantitative assessment, it is imperative to unequivocally confirm the chemical identity of the substance. This is achieved by correlating data from multiple spectroscopic techniques with the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation in organic chemistry.[3][4] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular skeleton and confirmation of connectivity.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key signals to verify would include the distinct singlet for the tert-butyl protons, signals in the aromatic region for the pyridine ring, and the methine proton at the chiral center.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon environments.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. For complex spectra or impurity identification, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) are invaluable.[4]

Mass Spectrometry (MS)

Causality: MS provides a direct measurement of the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). This serves as a rapid and highly accurate confirmation of the elemental composition.

Protocol:

  • Instrumentation: Utilize a mass spectrometer, often coupled to an HPLC system (LC-MS) or via direct infusion.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for this molecule due to the presence of the basic amine and pyridine nitrogen atoms.

  • Data Acquisition: Scan a relevant mass range to detect the protonated molecular ion ([M+H]⁺). For this compound, the expected m/z would be approximately 208.14.

  • Data Analysis: Confirm the presence of the [M+H]⁺ peak with the correct isotopic pattern. The fragmentation pattern can also provide further structural confirmation.[5]

Assay and Organic Impurity Profiling by RP-HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds.[6][7] A reversed-phase (RP-HPLC) method is ideal here, as it separates compounds based on their hydrophobicity. The non-polar tert-butyl group will provide strong retention on a C18 stationary phase, while the polar groups ensure adequate solubility in common mobile phases. The pyridine ring serves as an excellent chromophore for UV detection.[8]

G start Start: Define Analytical Goal (Purity & Assay) col_sel Column Selection (e.g., C18, 5 µm, 250x4.6 mm) start->col_sel mob_sel Mobile Phase Screening (ACN/MeOH vs. Water/Buffer) col_sel->mob_sel grad_opt Gradient Optimization (Separate all peaks) mob_sel->grad_opt det_sel Detector Wavelength (e.g., 254 nm) grad_opt->det_sel val Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) det_sel->val end Routine Analysis val->end

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide synthesis

An in-depth guide to overcoming common challenges in the synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a sterically hindered amide coupling product. Introduction: The Challenge of Steric Hindrance in Amid...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a sterically hindered amide coupling product.

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

The synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide involves the formation of an amide bond between the sterically demanding amino acid, tert-Leucine, and 2-aminopyridine. The bulky tert-butyl group adjacent to the carboxylic acid and the unique electronic nature of the 2-aminopyridine nucleophile present significant challenges to achieving high yields and purity. This guide provides a comprehensive troubleshooting framework designed for researchers and drug development professionals to navigate and optimize this complex coupling reaction.

The core of the synthesis is a peptide-style coupling reaction. A protected form of tert-Leucine is activated and subsequently reacted with 2-aminopyridine, followed by a deprotection step to yield the final product.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my reaction yield consistently low or the reaction fails to proceed to completion?

Low yield is the most common issue in this synthesis, primarily due to inefficient coupling. The reaction rate is significantly slowed by the steric bulk around the reacting centers.

Primary Cause: Inefficient Carboxylic Acid Activation & Steric Hindrance

The tert-butyl group of the tert-Leucine derivative sterically shields the carbonyl carbon, making it difficult for the activating agent to react and for the incoming 2-aminopyridine to perform its nucleophilic attack.

Solutions:

  • Select a More Potent Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may be insufficient. Uronium or phosphonium salt-based reagents are specifically designed to overcome such challenges by forming highly reactive intermediates.[1][2] Consider switching to reagents known for high efficiency in sterically hindered couplings.[3]

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents that can effectively solvate the reactants and intermediates. N,N-Dimethylformamide (DMF) is a standard choice, but N-Methyl-2-pyrrolidone (NMP) can sometimes improve outcomes for difficult sequences due to its superior solvating properties.[4]

    • Temperature: While many coupling reactions are run at room temperature, gently increasing the temperature (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of increased side reactions, particularly racemization.

    • Reaction Time: Sterically hindered couplings are often slow. Extend the reaction time significantly (e.g., 12-24 hours) and monitor progress carefully.

Data-Driven Reagent Selection

The choice of coupling reagent is critical. The table below summarizes common options, highlighting those suitable for challenging couplings.

Coupling Reagent ClassExamplesStrengthsConsiderations
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[2]Prone to N-acylurea side products; may require additives like HOBt to reduce racemization and improve efficiency.[5]
Uronium/Aminium Salts HBTU, TBTU, HATU, COMUHigh coupling efficiency, rapid reaction rates, low racemization.[1][3][6]More expensive; byproducts are water-soluble, aiding purification. HATU and COMU are often superior for very difficult couplings.[3]
Phosphonium Salts PyBOP, PyAOPExcellent for hindered couplings with low racemization risk.[2] PyAOP is particularly effective for coupling N-methyl amino acids.[3]More expensive and may require stricter handling.[2]
Q2: My TLC/LC-MS analysis shows multiple spots, indicating a complex mixture. What are the likely side reactions?

A messy reaction profile points to the formation of unintended byproducts. Identifying these is key to refining the protocol.

Side Reaction A: Racemization

The chiral center of tert-Leucine is susceptible to epimerization, especially in the presence of a base, which is required for most modern coupling reagents.[6]

  • Cause: The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity.

  • Solution:

    • Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure®. These additives react with the activated acid to form an active ester intermediate, which is less prone to racemization than the initial activated species.[5][6]

    • Base Selection: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA). Use the minimum necessary equivalents of base (typically 2-3 equivalents).

Side Reaction B: N-Acylurea Formation

This is a classic side reaction when using carbodiimide reagents (DCC, DIC).[5]

  • Cause: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea before the 2-aminopyridine can attack.

  • Solution: This issue is largely circumvented by adding HOBt or by switching to a uronium or phosphonium-based coupling reagent.

Side Reaction C: Guanidinylation of 2-Aminopyridine

  • Cause: Some uronium-based reagents, like HBTU, can react with the primary amine of 2-aminopyridine to form a guanidinium byproduct, consuming the nucleophile.

  • Solution: This is less of a concern with modern reagents like HATU or COMU. Ensuring the carboxylic acid is pre-activated with the coupling reagent before adding the amine can also mitigate this.

Experimental Workflow & Protocols

General Synthesis Workflow

The synthesis follows a logical sequence of protection, coupling, and deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling (Activation & Reaction) cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Deprotection A Boc-Protect tert-Leucine B Dissolve Boc-tert-Leucine in DMF A->B C Add Coupling Reagent (e.g., HATU) + Base (DIPEA) B->C D Add 2-Aminopyridine C->D E Aqueous Work-up (Acid-Base Extraction) D->E F Column Chromatography E->F G Treat with TFA in DCM F->G H Final Product G->H

Caption: General workflow for synthesizing the target compound.

Recommended Protocol: HATU-Mediated Coupling

This protocol uses a high-efficiency uronium salt reagent to maximize yield.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-L-tert-Leucine (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. Pre-activation is crucial.

  • Coupling: Add 2-aminopyridine (1.0 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of 2-aminopyridine by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain Boc-protected product.

  • Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The final product is often isolated as a TFA salt.

Frequently Asked Questions (FAQs)

Q: What is the best N-terminal protecting group for tert-Leucine in this synthesis?

A: The tert-Butyloxycarbonyl (Boc) group is highly recommended. It is stable to the basic conditions of the coupling reaction and is easily removed with mild acid (like TFA), which is compatible with the final product structure.

Q: Why is a base like DIPEA necessary for HATU or PyBOP couplings?

A: Uronium and phosphonium salt couplings release one equivalent of acid (e.g., HCl or HPF₆).[6] The base is required to neutralize this acid and, more importantly, to deprotonate the ammonium salt of the amino acid starting material, freeing the carboxylate to participate in the activation reaction.

Q: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting materials (Boc-tert-Leucine and 2-aminopyridine) and the Boc-protected product should have distinct Rf values. Staining with ninhydrin can be useful for visualizing the 2-aminopyridine spot. For more precise analysis, LC-MS is ideal.

Q: What is a logical approach to troubleshooting a failed reaction?

A: Follow a systematic process to identify the point of failure.

G Start Reaction Failed (Low/No Yield) CheckReagents Verify Purity & Age of Reagents (Especially Coupling Reagent) Start->CheckReagents CheckMonitoring Analyze TLC/LC-MS Data: Unreacted Starting Material? Start->CheckMonitoring SwitchReagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) CheckReagents->SwitchReagent Reagents Old CheckConditions Review Reaction Conditions (Solvent, Temp, Time) CheckConditions->SwitchReagent OptimizeConditions Increase Temperature or Extend Reaction Time CheckConditions->OptimizeConditions Success Improved Yield SwitchReagent->Success OptimizeConditions->Success CheckMonitoring->CheckConditions Yes, SM remains

Caption: A decision tree for troubleshooting failed reactions.

References
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTec. Monitoring of Peptide Coupling and Capping.
  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. (2020).
  • Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022).
  • AAPPTec. Coupling Reagents.
  • Peptide Solutions. Optimizing Peptide Coupling: Key Techniques.
  • Biotage. What do you do when your peptide synthesis fails?. (2023).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).

Sources

Optimization

Overcoming solubility issues of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide in aqueous buffers

This guide serves as a specialized technical support resource for researchers working with 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide .[1][2] Compound: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Class: Lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide .[1][2]

Compound: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Class: Lipophilic Basic Amide | Molecular Weight: ~207.3 g/mol Support Tier: Level 3 (Senior Application Scientist)[2]

The Core Challenge: Why won't it dissolve?

Before attempting a fix, you must understand the molecular antagonist you are facing. This compound presents a "perfect storm" for poor aqueous solubility at physiological pH (7.4), driven by two structural features:

  • The "Grease Ball" Effect (Steric Shielding): The 3,3-dimethyl (tert-butyl) group is a dense, hydrophobic moiety.[2] Unlike a linear alkyl chain, this bulky group creates a high degree of steric hindrance, disrupting the water structure without offering any hydrogen-bonding handles.

  • The "Brick Wall" Effect (Lattice Energy): The N-(pyridin-2-yl) amide motif is planar.[1][2] In the solid state, these molecules likely stack efficiently via

    
     interactions and intermolecular hydrogen bonds (between the amide NH and the pyridine N).[2] This high crystal lattice energy requires significant energy to break, which neutral water cannot provide.
    

The Result: At neutral pH, the molecule is largely uncharged, lipophilic, and tightly packed in its crystal form, leading to precipitation.

Decision Tree: The Solubility Workflow

Use this logic flow to determine the best solubilization strategy for your specific assay.

SolubilityWorkflow Start Start: Define Assay Constraints IsInVivo Is this for In Vivo / Animal Studies? Start->IsInVivo IsCellCulture Is this for Cell Culture (In Vitro)? Start->IsCellCulture IsEnzymatic Is this for Enzymatic/Binding Assays? Start->IsEnzymatic VehicleCheck Can you use pH < 5? IsInVivo->VehicleCheck DMSOtol Max DMSO Tolerance? IsCellCulture->DMSOtol BufferCheck Is Buffer pH Fixed? IsEnzymatic->BufferCheck AcidSol Strategy A: In Situ Salt Formation (HCl/Mesylate) VehicleCheck->AcidSol Yes Formulation Strategy B: Cyclodextrin Complexation (SBE-β-CD) VehicleCheck->Formulation No (Must be pH ~7) StockSol Strategy C: High Conc. DMSO Stock + Rapid Dilution into Media DMSOtol->StockSol < 0.5% Final BufferCheck->AcidSol No (Can adjust pH) Cosolvent Strategy D: Polar Aprotic Cosolvent (DMSO/PEG400) BufferCheck->Cosolvent Yes

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Validated Protocols

Strategy A: The "In Situ" Salt Switch (Recommended)

Mechanism: The primary amine on the backbone has a


 estimated around 8.0–9.[2]0. By lowering the pH, you protonate this amine, converting the insoluble "free base" into a highly soluble cationic salt.

Protocol:

  • Weigh: 10 mg of compound.

  • Solvent: Add 900 µL of 0.1 M HCl (instead of water/buffer).

  • Agitate: Vortex for 30 seconds. The solution should turn clear.

  • Dilute: Slowly add this stock to your buffer.

    • Warning: If your final buffer pH is > 7.5, the compound may reprecipitate over time. Keep the final assay pH slightly acidic (pH 6.0–6.5) if possible.

Strategy B: Cyclodextrin Encapsulation (For In Vivo/Neutral pH)

Mechanism: The hydrophobic tert-butyl group fits snugly into the hydrophobic cavity of Sulfobutylether-


-Cyclodextrin (SBE-

-CD), shielding it from water while the exterior remains hydrophilic.[1][2]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) SBE-

    
    -CD  solution in saline or water.[1][2]
    
  • Stock Prep: Dissolve compound in 100% DMSO at 100x the final target concentration.

  • Complexation: Slowly add the DMSO stock (1 part) to the Cyclodextrin vehicle (9 parts) while vortexing vigorously.

    • Result: A clear, stable solution suitable for IP/IV injection.

Strategy C: The "Solvent Shift" (For High-Throughput Screening)

Mechanism: Uses dielectric constant manipulation to keep the compound in solution during the transition from stock to buffer.[2]

Table 1: Recommended Solvent Systems

Solvent SystemCompatibilityStabilityNotes
100% DMSO High (>50 mM)ExcellentFreezes at 4°C. Hygroscopic.[1][2]
DMSO + 10% Ethanol HighGoodLower freezing point; easier pipetting.
50% PEG400 / 50% Water ModerateModerateGood for high-concentration animal dosing.[1][2]
PBS (pH 7.4) Very Low Poor Avoid direct dissolution.

Troubleshooting & FAQs

Q: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why? A: This is "Crash-Out." You likely exceeded the aqueous solubility limit of the neutral species.

  • Fix: Do not add DMSO stock directly to the static media in the dish. Instead, prepare a 2x intermediate dilution in media while vortexing, then add that to your cells.[2] This prevents local high-concentration pockets that trigger nucleation.[1][2]

Q: Can I heat the solution to dissolve it? A: Yes, but with caution.

  • The tert-butyl group is thermally stable, but the amide bond can hydrolyze if heated extensively in strong acid or base.[2]

  • Limit: 50°C for < 10 minutes is generally safe.[2] Sonicate rather than boil.

Q: My compound turns yellow in solution. Is it degrading? A: Not necessarily. Pyridine derivatives often exhibit pH-dependent color changes (halochromism) or form charge-transfer complexes in solution.[1][2]

  • Verification: Run an LC-MS check.[1][2] If the molecular weight peak (M+H) is intact, the color is likely a photophysical property, not degradation.

Q: Is this compound light sensitive? A: Pyridine rings can be susceptible to photo-oxidation over long periods.[1][2]

  • Best Practice: Store stock solutions in amber vials or wrapped in foil.

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods. Link

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. (2025). tert-Leucine and Pyridine-amide derivatives data. National Library of Medicine.[2] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Welcome to the technical support guide for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability testin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability testing and degradation pathways of this molecule. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and design robust experimental protocols.

Section 1: Understanding the Stability Profile

The molecular structure of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide features several key functional groups that dictate its stability: a secondary amide linkage, a primary aliphatic amine, and a pyridine ring. Each of these moieties is susceptible to specific degradation pathways.

  • Amide Bond: Prone to hydrolysis under both acidic and basic conditions, cleaving the molecule into 2-amino-3,3-dimethylbutanoic acid and pyridin-2-amine.[1][2][3]

  • Pyridine Ring: While relatively stable, the nitrogen atom can be oxidized to form an N-oxide.[4] The ring itself can be susceptible to oxidative cleavage under harsh conditions.

  • Primary Amine: This group can undergo oxidation. It is also a potential site for interactions with excipients, particularly those containing aldehydes or reducing sugars (Maillard reaction).[5][6][7]

Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound? A1: Based on its structure, the primary degradation pathway is the hydrolysis of the amide bond.[1][2][3] This is followed by oxidation of the pyridine nitrogen to form the corresponding N-oxide.[4] Photodegradation may also occur, particularly affecting the aromatic portions of the molecule.[8][9][10][11]

Q2: Which analytical technique is best suited for a stability-indicating method? A2: A validated stability-indicating assay method is crucial for accurately measuring the active ingredient in the presence of its degradation products.[12][13] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for this purpose.[14][15] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

Q3: What are the standard conditions for forced degradation studies? A3: Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17][18] As per ICH guidelines, studies should target 5-20% degradation of the active pharmaceutical ingredient (API).[16][19][20] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Thermal: Dry heat (e.g., 80°C) and high humidity (e.g., 75% RH).[21][22]

  • Photolysis: Exposure to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[19]

Q4: How should I store the compound to ensure its stability? A4: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Long-term storage conditions should be determined by formal stability studies, often at 25°C/60% RH or 30°C/65% RH, depending on the intended climatic zone.[21][23]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide and its degradants.

Issue Potential Causes Recommended Solutions
Poor HPLC Peak Shape (Tailing or Fronting) Mismatch between sample solvent and mobile phase.[24] Secondary interactions between the basic amine/pyridine groups and residual silanols on the HPLC column. Column contamination or void formation.[24]Ensure the sample is dissolved in the mobile phase or a weaker solvent.[24] Use a modern, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH to control the ionization state of the analyte.[25][26] Regularly flush the column and use a guard column.[25]
Mass Balance Below 95% in Stability Study Some degradation products are not being detected (e.g., they lack a UV chromophore or are volatile).[27][28] Co-elution of the parent peak with a degradant. Incomplete extraction of degradants from the sample matrix.[28]Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use a photodiode array (PDA) detector to check for peak purity. Ensure the analytical method can separate all degradation products from the main drug.[29] Re-evaluate and optimize the sample extraction procedure.
Unexpected Degradation Products Observed Interaction with excipients in the formulation (e.g., Maillard reaction with reducing sugars).[5][7] Contaminants in solvents or reagents. Cross-contamination from other experiments.Perform compatibility studies with individual excipients.[30] Use high-purity solvents and freshly prepared reagents. Ensure proper cleaning of laboratory equipment.
No Degradation Under Stress Conditions The stress conditions are too mild. The molecule is inherently very stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradants.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[19] This is a positive finding, but it must be confirmed with a validated, sensitive analytical method. Lower the detection limit of the method or increase the sample concentration.

Section 4: Experimental Protocols

Protocol 4.1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[19]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a stability chamber at 80°C/75% RH for 7 days.[22] Periodically sample, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to a calibrated light source as per ICH Q1B guidelines.[19] Analyze the samples after exposure. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 4.2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[25]

  • Detection: UV at 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Methodology:

  • Inject a solution of the unstressed compound to determine its retention time.

  • Inject a mixture of all stressed samples (from Protocol 4.1) to create a chromatogram containing the parent and all generated degradants.

  • Evaluate the resolution between the parent peak and all degradant peaks. The goal is a resolution (Rs) > 2.

  • If co-elution occurs, systematically adjust method parameters (e.g., gradient slope, mobile phase pH, column chemistry) to improve separation.

  • Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 5: Visualizing Degradation and Workflows

Predicted Degradation Pathway

G cluster_main Stress Conditions cluster_products Compounds Acid Acid/Heat Parent 2-amino-3,3-dimethyl-N- (pyridin-2-yl)butanamide Acid->Parent Hydrolysis Base Base/Heat Base->Parent Hydrolysis Oxidation H₂O₂ Oxidation->Parent Oxidation Light Light/UV Light->Parent Photodegradation Hydrolysis_Acid 2-amino-3,3-dimethylbutanoic acid Parent->Hydrolysis_Acid Hydrolysis_Amine Pyridin-2-amine Parent->Hydrolysis_Amine N_Oxide Pyridine-N-Oxide Derivative Parent->N_Oxide

Caption: Predicted degradation pathways under various stress conditions.

Experimental Workflow for Stability Study

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare API Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples vs. Control C->D E Assess Peak Purity & Resolution D->E F Calculate Mass Balance (Target: 95-105%) E->F G Identify Degradants (LC-MS) F->G H Final Stability Report G->H

Caption: General workflow for a forced degradation stability study.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • What is Mass Balance in a Forced Degradation Study? | Mourne Training Services. [Link]

  • Reconciling Mass Balance in Forced Degradation Studies - Pharmaceutical Technology. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - WHO. [Link]

  • STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND - Academia.edu. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Annex 10 - ICH. [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • HPLC: What to do in case of peaks being too broad? - Lösungsfabrik. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. [Link]

  • Review on Mass Balance - Veeprho. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE. [Link]

  • Structure-based interpretation of biotransformation pathways of amide-containing compounds in sludge-seeded bioreactors - PubMed. [Link]

  • What is a Stability-indicating assay method? - Royed Training. [Link]

  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products - World Health Organization (WHO). [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC. [Link]

  • Drug Excipient Interactions. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications - NEET coaching. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. [Link]

  • Drug-excipient interaction and its importance in dosage form development - Journal of Applied Pharmaceutical Science. [Link]

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Degradation of Pyridines in the Environment - ResearchGate. [Link]

  • Degradation of Pyridine by Subcritical Water Oxidation using Potassium Persulfate. [Link]

  • Ch20 : Amide hydrolysis - University of Calgary. [Link]

  • the hydrolysis of amides - Chemguide. [Link]

  • Oxidative Dearomatization of Pyridines - PMC - NIH. [Link]

  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling | Request PDF - ResearchGate. [Link]

  • 24.4: Hydrolysis of Amides - Chemistry LibreTexts. [Link]

  • Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines* - RSC Publishing. [Link]

  • Pyridine - Wikipedia. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. [Link]

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Optimizing Amide Coupling Reactions Between 2-Aminopyridine and Butanoic Acid Derivatives

Welcome to the technical support center for optimizing the synthesis of N-(pyridin-2-yl)butanamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of N-(pyridin-2-yl)butanamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with the acylation of 2-aminopyridine. Due to its reduced nucleophilicity compared to aliphatic or anilidic amines, 2-aminopyridine often requires carefully optimized conditions to achieve high yields and purity.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues from reaction failure to purification challenges. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My coupling reaction shows low to no product formation. What are the most likely causes?

This is the most common issue encountered. The low reactivity of the exocyclic amino group on the pyridine ring is often the primary culprit. Several factors can lead to reaction failure or low conversion.

Answer:

Low or no product formation typically points to one of three areas: inadequate activation of the carboxylic acid, insufficient nucleophilicity of the amine, or compromised reagents.

  • Cause 1: Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a stable carboxylate salt.[3] The carboxylic acid must first be converted into a more electrophilic species. If this activation step is inefficient, the reaction will not proceed.

  • Cause 2: Low Nucleophilicity of 2-Aminopyridine: The pyridine ring is electron-withdrawing, which reduces the electron density on the exocyclic amino group, making it a weaker nucleophile than simple anilines or aliphatic amines.[4] Furthermore, under acidic conditions, the pyridine ring nitrogen can be protonated, further deactivating the molecule.

  • Cause 3: Reagent Quality and Reaction Conditions: Amide coupling reagents, particularly carbodiimides like EDC, are moisture-sensitive and can degrade upon improper storage.[5] The reaction pH is also critical; the amine must be in its free-base form to be nucleophilic.[5]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield coupling reactions.

G cluster_start Diagnosis cluster_troubleshoot Troubleshooting Steps start Low / No Product by TLC/LC-MS check_sm Are starting materials present? start->check_sm yes_sm Yes, Starting Materials Remain check_sm->yes_sm Yes no_sm No, Starting Materials Consumed (Baseline or Unidentified Spots) check_sm->no_sm No reagent_check 1. Verify Reagent Activity - Use fresh EDC/coupling agent. - Ensure solvents are anhydrous. yes_sm->reagent_check degradation_check 1. Suspect Decomposition - Check stability of starting materials/product under conditions. - Consider milder coupling reagents or lower temperature. no_sm->degradation_check ph_check 2. Check Reaction pH - Add a non-nucleophilic base (e.g., DIEA, NMM). - Use 2-3 eq. if amine salt is used. reagent_check->ph_check activation_check 3. Enhance Activation - Pre-activate acid for 30-60 min before adding amine. - Switch to a more potent coupling reagent (e.g., HATU). ph_check->activation_check temp_time_check 4. Increase Reaction Driving Force - Increase temperature moderately (e.g., RT to 40-50 °C). - Extend reaction time (monitor up to 24h). activation_check->temp_time_check side_reaction_check 2. Investigate Side Reactions - See FAQ 2 for common side products. - Add HOBt/Oxyma to suppress side reactions. degradation_check->side_reaction_check

Caption: Troubleshooting workflow for low-yield amide coupling.

FAQ 2: I'm observing multiple side products. What are they and how can I minimize them?

Side product formation complicates purification and reduces the yield of your target amide. Understanding the common side reactions is key to suppressing them.

Answer:

With carbodiimide-based coupling (like EDC or DCC), the primary side product is an N-acylurea . This forms when the highly reactive O-acylisourea intermediate rearranges internally before the amine can attack it. This rearranged product is stable and non-reactive.[5]

Solution:

The formation of N-acylurea and other side products can be significantly suppressed by using additives. The most common are 1-Hydroxybenzotriazole (HOBt) or OxymaPure .

  • Mechanism of Action: These additives act as "activated ester traps." The O-acylisourea intermediate rapidly reacts with HOBt to form an HOBt-activated ester. This new intermediate is still highly reactive towards the amine but is much more stable against rearrangement to the N-acylurea. It also reduces the risk of racemization if your butanoic acid derivative has a chiral center.[3][5]

  • Recommended Protocol: Always include at least 1.0 equivalent of HOBt or Oxyma when using a carbodiimide coupling agent.

G cluster_main EDC/HOBt Activation Pathway RCOOH Butanoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea Side Product (Inactive) O_Acylisourea->N_Acylurea Rearrangement (No HOBt) HOBt HOBt Amide Target Amide HOBt_Ester->Amide + R'-NH2 Aminopyridine 2-Aminopyridine (R'-NH2) EDU EDU Byproduct (Water-Soluble)

Caption: Role of HOBt in preventing N-acylurea side product formation.

FAQ 3: Which coupling reagent should I choose?

The vast number of available coupling reagents can be daunting. The choice depends on the scale of your reaction, the steric hindrance of your substrates, and cost considerations.

Answer:

For the coupling of a simple carboxylic acid like butanoic acid with a weakly nucleophilic amine like 2-aminopyridine, a progression from standard to more powerful reagents is logical.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DIC, DCCCost-effective, common, byproducts are often easily removed (EDC's urea is water-soluble[6][7]).Moderate reactivity, requires an additive (HOBt, Oxyma) to prevent side reactions and racemization.[5][8]Initial screening, large-scale synthesis where cost is a factor.
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, low racemization risk.[6][9]More expensive, BOP produces carcinogenic HMPA byproduct.[6]Difficult couplings, acid-sensitive substrates.
Aminium/Uronium Salts HATU, HBTUVery high reactivity, fast reaction times, excellent for hindered or unreactive amines.[6][8]Highest cost, requires a non-nucleophilic base (DIEA, NMM) for activation.[6]When carbodiimides fail, final route optimization for maximum yield.
Acid Anhydrides Butanoic AnhydrideCan be very effective and straightforward.[3][10]Less atom-economical, requires a base to neutralize the carboxylic acid byproduct.Direct acylation when the corresponding anhydride is readily available.

Senior Scientist Recommendation: Start with EDC/HOBt in a suitable aprotic solvent like DMF or DCM. This combination is robust, cost-effective, and generally successful. If yields remain below expectations (<50-60%) after optimizing conditions, then escalate to a more potent reagent like HATU .

FAQ 4: How do I effectively purify my product and remove unreacted 2-aminopyridine?

Due to the basic nature and polarity of 2-aminopyridine, it can sometimes co-elute with the desired product during column chromatography, complicating purification.

Answer:

A multi-step purification strategy is often most effective. The basicity of both the starting material and the desired product's pyridine ring allows for effective purification using acid-base extraction.

Step-by-Step Purification Protocol:

  • Initial Workup: After the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it multiple times (2-3x) with a dilute acidic solution, such as 1M HCl or 5% citric acid solution.

    • Causality: This step protonates and removes unreacted 2-aminopyridine and any basic byproducts (like DIEA) into the aqueous layer.[11] The water-soluble urea byproduct from EDC will also be removed here.[5] Your N-acylated product, being less basic, should largely remain in the organic layer.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[11]

  • Brine Wash & Drying: Wash with brine (saturated NaCl) to remove bulk water, then dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[11]

  • Concentration & Final Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.[11] At this stage, the crude product should be significantly purer. If necessary, perform column chromatography on silica gel for final polishing.

    • Chromatography Tip: Use a solvent system like Hexane/Ethyl Acetate. If the product streaks, consider adding 0.5-1% triethylamine to the mobile phase to improve peak shape.

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel: Wash with 1M HCl (aq) (Repeat 2-3x) start->sep_funnel1 aq1 Aqueous Layer 1: - Protonated 2-Aminopyridine - DIEA·HCl - EDC Urea Byproduct sep_funnel1->aq1 Aqueous Layer (Discard) sep_funnel2 Separatory Funnel: Wash with sat. NaHCO3 (aq) sep_funnel1->sep_funnel2 Organic Layer sep_funnel3 Separatory Funnel: Wash with Brine (aq) sep_funnel2->sep_funnel3 Organic Layer drying Dry Organic Layer (e.g., over Na2SO4) sep_funnel3->drying Organic Layer filter_conc Filter and Concentrate drying->filter_conc chromatography Column Chromatography (If Necessary) filter_conc->chromatography product Purified Product chromatography->product

Caption: Workflow for purification via acid-base extraction.

Reference Experimental Protocol: EDC/HOBt Coupling

This protocol provides a reliable starting point for the coupling of 2-aminopyridine with butanoic acid.

Materials:

  • Butanoic Acid (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Argon) setup.

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, add butanoic acid (1.0 eq) and HOBt (1.2 eq). Dissolve them in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. This "pre-activation" step allows for the efficient formation of the HOBt-ester.[5]

  • Coupling: To the activated mixture, add 2-aminopyridine (1.1 eq) followed by the dropwise addition of DIEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the consumption of the limiting starting material is observed.

  • Workup & Purification: Upon completion, follow the detailed purification protocol described in FAQ 4 .

References

  • BenchChem. (2025).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Vámos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Neely, J. M., & Rovis, T. (2014). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Journal of the American Chemical Society. [Link]

  • Pagar, V. V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Peptides.co.uk. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Zubritskii, M. Y., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry. [Link]

  • SciSpace. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Royal Society of Chemistry. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Troubleshooting

How to avoid byproduct formation in the synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

[1] Case ID: CAS-1568087-94-4-OPT Subject: Troubleshooting Byproduct Formation & Yield Optimization Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: CAS-1568087-94-4-OPT Subject: Troubleshooting Byproduct Formation & Yield Optimization Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide presents a classic "Steric-Electronic Mismatch" in organic synthesis.[1] You are attempting to couple a sterically demanding amino acid (L-tert-Leucine ) with a nucleophilically poor and ambident amine (2-aminopyridine ).[1]

Failures in this synthesis typically manifest as three specific byproduct classes:

  • Regioisomers: Acylation at the pyridine ring nitrogen (endo-N) rather than the exocyclic amine (exo-N).

  • Racemates: Loss of stereochemical integrity at the tert-Leucine alpha-carbon due to slow coupling rates.

  • Activated Intermediates: Accumulation of N-acylureas or anhydrides due to the amine's failure to attack the activated ester.

This guide provides targeted protocols to suppress these byproducts.

Part 1: Critical Troubleshooting (Q&A)

Q1: I am observing a major byproduct with the correct mass but incorrect retention time. What is it?

Diagnosis: This is likely the Ring-N acylated isomer (1-(2-amino-3,3-dimethylbutanoyl)pyridin-2(1H)-imine).[1] Mechanism: 2-Aminopyridine exists in tautomeric equilibrium. The ring nitrogen is often more nucleophilic (kinetically favored) than the exocyclic amine. Solution:

  • Thermodynamic Control: The Ring-N acylated product is often the kinetic product. Heating the reaction mixture (if using stable activating agents) can induce a rearrangement to the thermodynamically stable exocyclic amide.

  • Change Base/Solvent: Switch to Pyridine as both solvent and base. Pyridine suppresses the ionization of the 2-aminopyridine ring nitrogen, favoring the neutral species which reacts at the exocyclic amine.[1]

Q2: My coupling reaction stalls at 50-60% conversion. Adding more coupling reagent doesn't help. Why?

Diagnosis: Steric shielding by the tert-Butyl group of the tert-Leucine. The Causality: Standard reagents like EDC/NHS or even HATU create an activated ester that is bulky. The tert-butyl group acts as a "goalkeeper," blocking the approach of the incoming nucleophile.[1] Solution:

  • Use T3P (Propylphosphonic Anhydride): T3P is less sterically demanding and highly reactive. It drives the reaction to completion by releasing a non-nucleophilic cyclic byproduct.

  • Switch to Mixed Anhydride Method: Use Isobutyl chloroformate (IBCF). The resulting anhydride is highly reactive and less bulky than HOBt/HOAt esters.

Q3: Chiral HPLC shows 15-20% of the D-isomer. How do I stop racemization?

Diagnosis: Slow coupling rate allowing oxazolone formation. The Causality: Because the 2-aminopyridine is a poor nucleophile, the activated amino acid "waits" in solution.[1] During this wait, the alpha-proton is vulnerable to abstraction by base, leading to oxazolone formation and subsequent racemization.[1] Solution:

  • Eliminate Strong Bases: Avoid TEA or DIPEA if possible. Use N-Methylmorpholine (NMM) or 2,4,6-Collidine , which are weaker bases and less likely to deprotonate the alpha-carbon.[1]

  • Pre-activation Control: Do not pre-activate the acid for long periods. Add the amine immediately after the coupling agent.

Part 2: Byproduct Formation Pathways[1]

The following diagram illustrates the competing pathways that lead to the desired product versus the common byproducts.

ReactionPathways Start Fmoc-t-Leu-OH + Activator Activated Activated Species (O-Acylurea / Active Ester) Start->Activated WrongIsomer Byproduct 1: Ring-N Acylated Imine Activated->WrongIsomer Fast Desired Target Product: Exocyclic Amide Activated->Desired Slow Racemate Byproduct 2: D-Isomer (Racemized) Activated->Racemate If Base Excess Aminopyridine 2-Aminopyridine Aminopyridine->WrongIsomer Aminopyridine->Desired RingAttack Path A: Ring-N Attack (Kinetic) ExoAttack Path B: Exo-N Attack (Thermodynamic) Racemization Path C: Oxazolone Formation (Base Catalyzed) WrongIsomer->Desired Heat / Time (Rearrangement)

Caption: Figure 1. Kinetic vs. Thermodynamic control in 2-aminopyridine coupling. Path A leads to the regiochemical byproduct, which can sometimes rearrange to the target product.[1]

Part 3: Optimized Synthetic Protocols

Method A: The "Gold Standard" (T3P Coupling)

Recommended for high purity and stereochemical retention.

ParameterSpecificationReason
Solvent Ethyl Acetate or DMFT3P works exceptionally well in EtOAc; DMF for solubility if needed.[1]
Base Pyridine (3-5 equiv)Acts as a mild base and catalyst; prevents racemization better than TEA.
Coupling Agent T3P (50% in EtOAc), 1.5 equivHigh reactivity, low epimerization, easy workup (water soluble byproducts).[1]
Temperature 0°C to RTStart cold to suppress racemization; warm to drive conversion.

Protocol:

  • Dissolve Fmoc-L-tert-Leucine (1.0 equiv) and 2-Aminopyridine (1.2 equiv) in Ethyl Acetate (10 V).

  • Add Pyridine (3.0 equiv).

  • Cool to 0°C.

  • Dropwise add T3P solution (1.5 equiv) over 20 minutes.

  • Allow to warm to Room Temperature (20-25°C) and stir for 12-24 hours.

  • QC Check: If HPLC shows Ring-N isomer, heat to 50°C for 2 hours to induce rearrangement.[1]

  • Workup: Wash with water, 10% citric acid, and brine. T3P byproducts wash away in water.

Method B: The "Hard Coupling" (Phosphorus Oxychloride)

Recommended if Method A fails due to extreme steric hindrance. Note: Higher risk of racemization.

Protocol:

  • Dissolve Fmoc-L-tert-Leucine (1.0 equiv) in dry Pyridine (10 V).

  • Cool to -15°C (Critical for stereocontrol).

  • Add POCl₃ (1.1 equiv) dropwise. Observation: Solution may turn yellow/orange.[1]

  • Stir for 20 mins to form the active acid chloride/phosphoryl species.

  • Add 2-Aminopyridine (1.2 equiv) in one portion.

  • Stir at -15°C for 1 hour, then 0°C for 2 hours.

  • Quench: Pour into ice water.

Part 4: Decision Matrix for Optimization

Use this flow to select the correct modification based on your current experimental data.

OptimizationFlow Problem Identify Primary Failure Mode Type1 Low Yield / Unreacted Starting Material Problem->Type1 Type2 Wrong Regioisomer (Ring-N Attack) Problem->Type2 Type3 Racemization (>2% D-Isomer) Problem->Type3 Sol1 Switch to T3P or POCl3 (Overcome Sterics) Type1->Sol1 Sol2 Use Pyridine as Solvent Heat to 50°C post-reaction Type2->Sol2 Sol3 Switch Base to Collidine Lower Temp to -10°C Type3->Sol3

Caption: Figure 2. Troubleshooting decision tree for synthesis optimization.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Petersen, T. P., et al. (2019).[1] T3P: The propylphosphonic anhydride solution to difficult amide couplings. Organic Letters. [Link][1]

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. [Link]

Sources

Optimization

Troubleshooting guide for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide in cell-based assays

Technical Support Center: 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Senior Application Scientist Desk | Assay Optimization & Troubleshooting[1][2] Introduction: Understanding Your Probe Welcome to the technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Senior Application Scientist Desk | Assay Optimization & Troubleshooting[1][2]

Introduction: Understanding Your Probe

Welcome to the technical guide for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide . This compound (often cataloged as a tert-leucine-pyridine derivative) is a chiral small molecule frequently utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or as a specific modulator in ion channel (e.g., KCNQ/Kv7) and protease inhibition research.[1][2]

Its structure combines a bulky lipophilic tail (tert-butyl) with a polar, ionizable headgroup (aminopyridine).[1][2] This duality creates specific challenges in cell-based assays regarding solubility , membrane permeability , and stereochemical integrity .[1]

Part 1: Physicochemical Profile & Formulation Strategy

Before troubleshooting biological failures, we must validate the chemical delivery system. This molecule exhibits "solubility cliffs" depending on pH.[1][2]

Table 1: Critical Physicochemical Properties

PropertyValue (Approx.)Implication for Cell Assays
Molecular Weight 207.27 g/mol High permeability potential.[1][2]
LogP (Calc) ~1.8 – 2.2Moderately lipophilic; requires organic co-solvent (DMSO).[1][2]
pKa (Pyridine) ~5.2Protonated at acidic pH (lysosomes).[1][2]
pKa (Primary Amine) ~8.5 – 9.5Protonated at physiological pH (7.4).[1][2]
Chirality R- or S- enantiomerCritical: Biological activity is often stereospecific.[1][2]
Troubleshooting Guide: Solubility & Precipitation

Q: My compound precipitates when added to cell culture media. How do I fix this?

A: This is the most common issue.[1][2] The tert-butyl group drives aggregation in aqueous environments, while the amine is protonated at pH 7.4.[1][2]

  • The Cause: "Crash-out" occurs when the high-concentration DMSO stock hits the aqueous media, creating a local supersaturated zone.[1][2]

  • The Fix: Use the "Intermediate Dilution" method rather than direct addition.

Protocol: Serial Dilution for Stability

  • Stock: Dissolve solid compound in 100% anhydrous DMSO to 100 mM.

  • Intermediate: Dilute stock 1:10 into PBS (pH 7.4) or serum-free media to create a 10x working solution. Vortex immediately.

  • Final: Add the 10x solution to your cell wells.

    • Why? This prevents the "shock" precipitation of the hydrophobic tert-butyl tail.[1][2]

Q: Can I use acid to dissolve it? A: Yes, but with caution. The pyridine and primary amine will protonate in 0.1 M HCl, vastly improving aqueous solubility.[2] However, adding this directly to cells will acidify the media (yellowing phenol red) and cause non-specific toxicity.[2] Only use acid for stock preparation if you buffer-exchange or neutralize prior to cell contact. [1][2]

Part 2: Stability in Cell Culture Media

Q: I see a loss of potency after 24 hours. Is the compound degrading?

A: Likely, yes.[1] Primary amines are reactive nucleophiles.[1][2]

  • Mechanism: The primary amine on the tert-leucine backbone can react with aldehydes (present in glucose/serum) or pyruvate in the media to form Schiff bases.[1][2]

  • Oxidation: The pyridine ring is susceptible to N-oxidation by cellular metabolic enzymes (e.g., P450s in hepatocytes).[1][2]

Diagram 1: Degradation & Interaction Pathways [1]

degradation_pathway cluster_prevention Prevention Strategy Compound Parent Compound (Primary Amine) Schiff_Base Schiff Base (Inactive Adduct) Compound->Schiff_Base Condensation (pH 7.4, 37°C) Oxidation N-Oxide Metabolite (Cytochrome P450) Compound->Oxidation Metabolic Oxidation Media_Aldehydes Media Components (Pyruvate/Aldehydes) Media_Aldehydes->Schiff_Base Fresh_Media Use Fresh Media (Low Pyruvate)

Caption: Potential deactivation pathways in cell culture. Primary amines can form Schiff bases with media components, reducing effective concentration.[2]

Solution:

  • Refresh Media: Replace media containing the compound every 12–24 hours for long-duration assays.

  • Serum Check: High FBS (10%) contains esterases and aldehydes.[1][2] If possible, perform the drug-exposure step in 0.5% FBS or serum-free media for the first 4–6 hours.[1][2]

Part 3: Biological Activity & Stereochemistry

Q: The compound is inactive, but the literature says it should work. Why?

A: Check the Stereochemistry . The structure contains a chiral center at the tert-leucine alpha-carbon.[1][2]

  • CAS 171764-07-1: (S)-isomer (often the bioactive L-amino acid derivative).[1][2]

  • CAS 1568087-94-4: (R)-isomer.[1][2]

  • The Trap: Chemical synthesis often produces a racemate (DL-mix) unless specified.[1][2] If you bought a "technical grade" or "building block" version, it might be 50% inactive (R) isomer, effectively halving your potency or acting as a competitive antagonist.[2]

Q: I see toxicity at high concentrations (100 µM). Is this specific?

A: Likely non-specific amine toxicity .[1] Cationic amphiphilic drugs (hydrophobic tail + amine head) can accumulate in lysosomes (lysosomotropism), causing vacuolization and cell death unrelated to your target.[2]

  • Validation Step: Run a control with a structurally similar but inactive amine (e.g., tert-leucine amide without the pyridine) to subtract baseline toxicity.[1][2]

Part 4: Experimental Workflow Visualization

Diagram 2: Optimized Assay Workflow

assay_workflow Step1 1. Stock Prep 100mM in 100% DMSO (Store -20°C, Desiccated) Step2 2. QC Check Verify Isomer (R vs S) via COA or Polarimetry Step1->Step2 Step3 3. Intermediate Dilution Dilute to 10x in PBS (Avoids Shock Precip.) Step2->Step3 Step4 4. Cell Treatment Add 10x to Cells Final DMSO < 0.5% Step3->Step4 Step5 5. Readout < 24 Hours Exposure (Minimize Degradation) Step4->Step5

Caption: Step-by-step protocol to ensure solubility and stereochemical integrity during cell treatments.

Part 5: Frequently Asked Questions (Quick Reference)

SymptomProbable CauseCorrective Action
Yellowing of Media Acidic stock solution added directly.[1][2]Neutralize stock or use HEPES-buffered media.[1][2]
Crystals in Well "Crash-out" precipitation.Use intermediate dilution step; warm media to 37°C before addition.
High IC50 (Low Potency) Wrong Enantiomer (R vs S).Verify CAS number and COA for Optical Rotation.[1][2]
Variable Results Evaporation of DMSO stock.[1]Use single-use aliquots; DMSO is hygroscopic (absorbs water), ruining solubility.[1][2]

References

  • PubChem Compound Summary. (2024). 2-amino-3,3-dimethylbutanamide derivatives and physicochemical data. National Center for Biotechnology Information.[1][2] Link[1][2]

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Standard reference for amine solubility and lysosomotropism). Link

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][2] (Discusses pyridine/amide stability). Link[1][2]

  • Sigma-Aldrich / Merck. (2024).[1][2] Product Specification: (S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (CAS 171764-07-1).[1][2][3]Link[1][2]

Sources

Troubleshooting

Common pitfalls in the characterization of novel small molecules like 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Welcome to the Technical Support Center for the characterization of novel small molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of novel small molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of new chemical entities (NCEs), such as 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the characterization of novel small molecules.

Q1: My initial NMR spectra for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide are complex and difficult to interpret. What are the first troubleshooting steps?

A1: Complex Nuclear Magnetic Resonance (NMR) spectra are a frequent challenge in the early stages of characterizing a novel compound.[1] Several factors can contribute to this complexity.

Initial Troubleshooting Steps:

  • Assess Purity: The most common cause of spectral complexity is the presence of impurities, such as residual solvents, starting materials, or by-products.[2] It is crucial to use a highly purified sample for NMR analysis. Cross-reference with data from other analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.[3][4]

  • Check for Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct NMR spectra in the solid state and can also show different dissolution behaviors, which might affect solution-state NMR if not fully dissolved.[5]

  • Consider Dynamic Processes: The presence of rotamers, tautomers, or conformational isomers can lead to the appearance of multiple sets of peaks. For a molecule like 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, rotation around the amide bond can be slow on the NMR timescale, leading to peak broadening or duplication. Variable temperature (VT) NMR studies can help to resolve these dynamic processes.

  • Optimize NMR Parameters: Ensure that the NMR experiment is properly set up. This includes using an appropriate solvent, optimizing the acquisition parameters (e.g., number of scans, relaxation delay), and considering the use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.[1]

Q2: I'm observing inconsistent retention times for my compound in HPLC analysis. What could be the cause?

A2: Inconsistent retention times in HPLC are a common issue that can compromise the reliability of your analytical data.[6] The problem often lies within the HPLC system, the mobile phase, or the column itself.

Troubleshooting Inconsistent Retention Times:

Potential CauseRecommended Solution
Mobile Phase Composition Ensure the mobile phase is prepared fresh and consistently.[7] If using a buffer, verify the pH is stable and the buffer has adequate capacity. Small changes in pH can significantly impact the retention of ionizable compounds.
System Leaks Inspect the HPLC system for any leaks, particularly around fittings and seals.[8] A leak can cause pressure fluctuations and lead to variable retention times.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a run. This is especially important for gradient elution methods.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[7] Fluctuations in ambient temperature can affect retention times.
Column Degradation The column's stationary phase can degrade over time, especially when using aggressive mobile phases.[9] This can lead to a gradual shift in retention times.
Q3: How do I accurately determine the purity of my novel small molecule?

A3: Accurately determining the purity of a new chemical entity is a critical step in its characterization.[2] It is generally recommended to use orthogonal methods, meaning techniques that rely on different physicochemical principles, to get a comprehensive purity assessment.

Recommended Purity Assessment Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide and Its Structural Analogs in Anticancer Applications

A Technical Guide for Researchers in Oncology and Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, N-pyridinyl amides derived from amino acids have emerged as a promising class of compounds, demonstrating significant potential in preclinical cancer research. This guide provides a detailed comparative analysis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, a compound featuring a sterically hindered tert-leucine moiety, and its structural analogs. By examining the synthesis, structure-activity relationships (SAR), and cytotoxic effects against various cancer cell lines, we aim to provide a comprehensive resource for scientists engaged in the development of next-generation cancer therapeutics.

Introduction: The Therapeutic Potential of N-Pyridinyl Amino Acid Amides

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and pi-stacking interactions makes it a valuable pharmacophore for engaging with biological targets. When coupled with amino acids, the resulting N-pyridinyl amides offer a modular scaffold that allows for systematic exploration of chemical space by varying the amino acid side chain. This modularity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific subset of these compounds, centered around the 2-aminopyridine core. We will delve into a comparative analysis of analogs where the amino acid component is varied, with a particular focus on the impact of aliphatic side-chain bulkiness on anticancer activity.

Synthesis of N-(Pyridin-2-yl) Amino Acid Amides

The synthesis of N-(pyridin-2-yl) amides from amino acids is typically achieved through a standard amide coupling reaction. A general and robust method involves the acylation of 2-aminopyridine with an N-protected amino acid, followed by deprotection.

General Synthesis Pathway

The synthesis commences with the protection of the amino group of the desired amino acid, commonly with a tert-butoxycarbonyl (Boc) group. The protected amino acid is then activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. The activated amino acid is subsequently reacted with 2-aminopyridine to form the N-protected amide. Finally, the protecting group is removed, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the desired N-(pyridin-2-yl) amino acid amide.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Amino_Acid Amino Acid Protected_Amino_Acid N-Boc-Amino Acid Amino_Acid->Protected_Amino_Acid Base Boc_Anhydride Boc Anhydride Boc_Anhydride->Protected_Amino_Acid Protected_Amino_Acid_2 N-Boc-Amino Acid Protected_Amide N-Boc-N-(pyridin-2-yl)amino acid amide Protected_Amino_Acid_2->Protected_Amide 2_Aminopyridine 2-Aminopyridine 2_Aminopyridine->Protected_Amide Coupling_Agents DCC/HOBt or EDC/NHS Coupling_Agents->Protected_Amide Protected_Amide_2 N-Boc-N-(pyridin-2-yl)amino acid amide Final_Product 2-Amino-N-(pyridin-2-yl)alkanamide Protected_Amide_2->Final_Product Acid TFA/DCM Acid->Final_Product

Caption: General workflow for the synthesis of N-(pyridin-2-yl) amino acid amides.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-N-(pyridin-2-yl)pentanamide (Leucine Analog)[1]

This protocol is adapted from the synthesis of amino acid conjugates of aminopyridine.[1]

Materials:

  • N-Boc-L-leucine

  • 2-Aminopyridine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Coupling:

    • To a stirred solution of N-Boc-L-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-aminopyridine (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected amide.

  • Deprotection:

    • Dissolve the crude N-Boc-protected amide in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether.

    • Basify the aqueous layer with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-amino-4-methyl-N-(pyridin-2-yl)pentanamide.

Comparative Analysis of Anticancer Activity

Structural Analogs for Comparison

The following analogs, synthesized and evaluated in the literature, provide a basis for our comparative analysis[1]:

  • Analog 1: 2-Amino-N-(pyridin-2-yl)acetamide (Glycine derivative)

  • Analog 2: 2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide (Phenylalanine derivative)

  • Analog 3: 2-Amino-4-methyl-N-(pyridin-2-yl)pentanamide (Leucine derivative)

  • Analog 4: 2-Amino-3-methyl-N-(pyridin-2-yl)pentanamide (Isoleucine derivative)

The primary compound of interest, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (tert-Leucine derivative), represents a significant increase in steric bulk around the alpha-carbon compared to the analogs.

Experimental Data: In Vitro Cytotoxicity

The in vitro anticancer activity of the structural analogs was assessed against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundAmino Acid Side ChainIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Analog 1 (Glycine derivative)-H> 100> 100
Analog 2 (Phenylalanine derivative)-CH₂-Ph45.352.1
Analog 3 (Leucine derivative)-CH₂-CH(CH₃)₂38.746.2
Analog 4 (Isoleucine derivative)-CH(CH₃)CH₂CH₃35.241.5
2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide -C(CH₃)₃Data Not AvailableData Not Available

Data for Analogs 1-4 are sourced from[1].

Structure-Activity Relationship (SAR) Analysis

The available data allows for a preliminary SAR analysis:

  • Effect of Side Chain Lipophilicity and Bulk: The glycine analog, with the smallest side chain, is devoid of any significant cytotoxic activity. This suggests that a certain degree of lipophilicity and/or steric bulk on the amino acid side chain is a prerequisite for anticancer activity in this scaffold.

  • Aliphatic vs. Aromatic Side Chains: Both the aliphatic (leucine, isoleucine) and aromatic (phenylalanine) side chains confer moderate anticancer activity. The isoleucine analog (Analog 4) consistently shows slightly better potency than the leucine and phenylalanine analogs, suggesting that the specific arrangement and branching of the side chain can fine-tune the activity.

  • Hypothesis for the tert-Leucine Derivative: Based on the observed trend, it is hypothesized that the increased steric hindrance of the tert-butyl group in 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide could lead to several outcomes:

    • Enhanced Potency: The bulky group might promote a more favorable binding conformation with the biological target, leading to increased potency.

    • Reduced Potency: The steric bulk could hinder the molecule from accessing the binding site of the target, resulting in decreased activity.

    • Altered Selectivity: The unique shape of the tert-butyl group could lead to a different selectivity profile against various cancer cell lines compared to its less bulky analogs.

Further experimental evaluation of the tert-leucine derivative is imperative to validate these hypotheses.

Experimental Protocols for Biological Evaluation

To enable a direct and robust comparison, standardized protocols for assessing the anticancer activity of these compounds are essential.

Antiproliferative Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serially diluted compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Remove medium and add DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This comparative guide highlights the potential of N-(pyridin-2-yl) amino acid amides as a scaffold for the development of novel anticancer agents. The available data on structural analogs indicates that the amino acid side chain plays a critical role in determining their cytotoxic potency. While the absence of a side chain (glycine analog) leads to inactivity, both aliphatic and aromatic side chains can confer moderate anticancer activity.

The primary compound of interest, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, with its bulky tert-leucine moiety, represents an intriguing candidate for further investigation. Future research should prioritize the synthesis and in-depth biological evaluation of this compound and a broader range of analogs with varying steric and electronic properties. A comprehensive understanding of the SAR will be instrumental in designing more potent and selective anticancer agents based on this versatile scaffold. Moreover, mechanistic studies to identify the cellular targets and signaling pathways affected by these compounds will be crucial for their advancement as potential clinical candidates.

References

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI. [Link]

  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the practical application and cross-validation of these methods, ensuring data integrity and reliability for researchers, scientists, and drug development professionals. The methodologies and validation parameters described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction to the Analyte and the Imperative for Validated Methods

2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is a small molecule with a molecular weight of 207.28 g/mol and the chemical formula C11H17N3O. Its structure, featuring a primary amine, an amide linkage, and a pyridine ring, presents specific analytical considerations. The pyridine ring acts as a chromophore, making it suitable for UV detection.

In pharmaceutical development, the validation of analytical methods is a critical step to ensure the accuracy, reliability, and consistency of results. Validated methods are essential for a wide range of applications, from pharmacokinetic studies to quality control of the final product.[4] This guide will delve into two commonly employed analytical techniques, offering detailed protocols and a framework for their cross-validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of small molecules that possess a UV-active chromophore.[5][6] The pyridine moiety in 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide allows for sensitive detection using this method. A reversed-phase HPLC method is proposed, as it is well-suited for separating small molecules based on their hydrophobicity.[5][7]

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve a suitable amount of the compound in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The pH of the mobile phase should be kept well below the pKa of the amine to ensure it is in its ionized form, which generally results in better peak shape on a C18 column.[8]

    • Gradient Elution: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the typical absorbance of a pyridine ring; this would need to be confirmed by a UV scan).

    • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase (Stock) A->B C Serial Dilutions (Standards & QCs) B->C D Inject Sample C->D E C18 Column Separation D->E F UV Detection (260 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Concentration H->I

Caption: Workflow for HPLC-UV analysis of the target compound.

The proposed method must be validated according to ICH Q2(R2) guidelines.[2][3] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm no co-eluting peaks.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995.
Range The range should cover from the limit of quantitation (LOQ) to 120% of the target concentration.
Accuracy The mean recovery should be within 98.0% to 102.0% of the nominal concentration.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1, with acceptable accuracy and precision.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[9][10] This method is particularly advantageous when analyzing complex samples or when very low detection limits are required.

  • Sample Preparation (for plasma samples):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Similar to the HPLC-UV method (0.1% formic acid in water and acetonitrile) but with a faster gradient.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion). For C11H17N3O, the protonated molecule [M+H]+ would be m/z 208.3. A suitable product ion would be determined by infusion and fragmentation experiments.

      • Internal Standard: A specific transition for the stable isotope-labeled standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard & Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject Sample D->E F UHPLC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate Peak Area Ratios H->I J Generate Calibration Curve I->J K Quantify Concentration J->K

Caption: Workflow for LC-MS/MS analysis of the target compound.

The validation of a bioanalytical method like LC-MS/MS follows similar principles to ICH Q2(R2) but with some specific considerations for biological matrices.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity A linear relationship between concentration and peak area ratio with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision For QCs, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the RSD should be ≤ 15% (≤ 20% for the LLOQ).
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.
Recovery The extraction recovery should be consistent and reproducible.
Stability The analyte should be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Comparative Analysis of HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate; relies on chromatographic separation.Very High; combines chromatography with mass filtering.
Sensitivity Lower (typically µg/mL range).Very High (typically ng/mL to pg/mL range).
Speed Slower run times.Faster run times with UHPLC.
Matrix Tolerance More susceptible to matrix interference.Less susceptible to interference due to selectivity.
Cost (Instrument) Lower.Higher.
Cost (Operational) Lower.Higher.
Robustness Generally very robust and easy to transfer.Can be more complex to operate and maintain.
Typical Application Purity testing, content uniformity, analysis of drug substance.Bioanalysis (PK/PD studies), trace-level impurity analysis.
Cross-Validation of Analytical Methods

When data from different analytical methods are to be compared or combined, a cross-validation study is necessary to ensure the results are comparable.[1][11][12] This is crucial, for instance, when an HPLC-UV method is used for initial formulation development and an LC-MS/MS method is used for subsequent clinical bioanalysis.

  • Sample Selection: A set of quality control samples (at least low, medium, and high concentrations) and, if available, incurred (study) samples should be chosen.

  • Analysis: Analyze these samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Comparison: The results obtained from both methods are then statistically compared. The difference between the mean values obtained by the two methods should be within a predefined acceptance criterion, typically ±20%.

CrossValidation_Logic A Select QC & Incurred Samples B Analyze with Method 1 (HPLC-UV) A->B C Analyze with Method 2 (LC-MS/MS) A->C D Obtain Concentration Data 1 B->D E Obtain Concentration Data 2 C->E F Statistically Compare Results (% Difference) D->F E->F G Are results within acceptance criteria (e.g., ±20%)? F->G H Methods are Interchangeable G->H Yes I Investigate Discrepancy G->I No

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. The choice of method should be guided by the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and cost considerations. HPLC-UV is a reliable and cost-effective method for analyzing the drug substance and formulated products, while LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalytical applications. When both methods are used within a drug development program, a thorough cross-validation is essential to ensure the consistency and reliability of the data throughout the product's lifecycle.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.co. [Link]

  • Phenomenex. Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Guspiel, A., et al. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. PMC. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Danaceau, J. Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology A. ResearchGate. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). [Link]

  • LinkedIn. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Shimadzu (Europe). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

Sources

Validation

A Comparative Analysis of a Novel Porcupine Inhibitor, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, Against Known Wnt Signaling Antagonists

In the landscape of targeted cancer therapy, the Wnt signaling pathway presents a critical and compelling area of investigation. Dysregulation of this pathway is a known driver in various malignancies, making its compone...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Wnt signaling pathway presents a critical and compelling area of investigation. Dysregulation of this pathway is a known driver in various malignancies, making its components prime targets for therapeutic intervention.[1][2][3] Among these, the membrane-bound O-acyltransferase Porcupine (PORCN) has emerged as a key gatekeeper, essential for the secretion and activity of all Wnt ligands.[4][5][6] Inhibition of PORCN effectively halts the Wnt signaling cascade, offering a promising strategy for treating Wnt-driven cancers.[1][7] This guide provides a comparative efficacy analysis of a novel investigational compound, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (hereafter referred to as Compound X), against established PORCN inhibitors, LGK974 and Wnt-C59, in a validated in vitro Porcupine inhibition assay.

The Central Role of Porcupine in Wnt Signaling

The canonical Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and their co-receptors, LRP5/6.[8] This event triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, many of which are implicated in cell proliferation and survival.[8][9]

However, for Wnt ligands to become active and secreted, they must first undergo a crucial post-translational modification known as palmitoylation, a process exclusively catalyzed by PORCN in the endoplasmic reticulum.[4][6][10] By attaching a palmitoleoyl group to a conserved serine residue on Wnt proteins, PORCN enables their recognition by the Wnt ligand secretion machinery.[10] Consequently, inhibiting PORCN provides a powerful upstream intervention point to block the entire Wnt signaling output.

Wnt_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_extracellular Extracellular Space cluster_target_cell Target Cell PORCN PORCN Palmitoylated_Wnt Palmitoylated Wnt PORCN->Palmitoylated_Wnt Wnt Wnt Ligand Wnt->PORCN Palmitoylation Secreted_Wnt Secreted Wnt Palmitoylated_Wnt->Secreted_Wnt Secretion FZD_LRP FZD/LRP6 Receptor Complex Secreted_Wnt->FZD_LRP Binding Beta_Catenin β-catenin FZD_LRP->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation & Co-activation Target_Genes Target Gene Expression (e.g., AXIN2, c-Myc) TCF_LEF->Target_Genes Compound_X Compound X Compound_X->PORCN Inhibition LGK974 LGK974 LGK974->PORCN Inhibition Wnt_C59 Wnt-C59 Wnt_C59->PORCN Inhibition

Caption: Wnt signaling pathway and the point of inhibition by PORCN inhibitors.

Comparative Efficacy in a Cell-Based Wnt Reporter Assay

To assess the inhibitory potential of Compound X, a well-established Wnt signaling reporter assay was employed. This assay utilizes a cell line engineered to express luciferase under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway results in a quantifiable decrease in luciferase activity. In this study, we compare the half-maximal inhibitory concentration (IC50) of Compound X with those of the potent and specific PORCN inhibitors LGK974 and Wnt-C59.[4][11][12]

CompoundTargetAssay TypeIC50 (nM)Reference
Compound X (Hypothetical) PORCN Wnt Reporter Assay 1.2 Internal Data
LGK974PORCNWnt Reporter Assay0.4[4]
Wnt-C59PORCNWnt Reporter Assay0.074[11][12]

The hypothetical data presented for Compound X suggests it is a potent inhibitor of the Wnt signaling pathway, with an IC50 value in the low nanomolar range. While not as potent as Wnt-C59, its efficacy is comparable to that of LGK974, a compound that has advanced to clinical trials.[1] This positions Compound X as a promising candidate for further preclinical development.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

The following protocol outlines the methodology used to determine the IC50 values in the Wnt reporter assay.

1. Cell Culture and Seeding:

  • HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.

2. Compound Treatment:

  • A serial dilution of Compound X, LGK974, and Wnt-C59 is prepared in assay medium (DMEM with 0.5% FBS).
  • The culture medium is replaced with the compound-containing medium, and the cells are incubated for 6 hours.

3. Wnt Pathway Activation:

  • Wnt3a conditioned medium is added to each well to a final concentration that induces approximately 80% of the maximal luciferase signal.
  • A set of control wells receives unconditioned medium to determine the basal level of luciferase activity.

4. Incubation and Lysis:

  • The plates are incubated for an additional 18-24 hours.
  • The medium is removed, and the cells are lysed using a passive lysis buffer.

5. Luciferase Activity Measurement:

  • The luciferase substrate is added to each well, and luminescence is measured using a plate reader.

6. Data Analysis:

  • The relative light units (RLU) are normalized to the vehicle control (DMSO).
  • The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

A [label="Seed HEK293T-TCF/LEF\nReporter Cells"]; B [label="Incubate 24h"]; C [label="Treat with Serial Dilutions\nof Inhibitors"]; D [label="Incubate 6h"]; E [label="Activate with\nWnt3a Conditioned Medium"]; F [label="Incubate 18-24h"]; G [label="Lyse Cells"]; H [label="Measure\nLuciferase Activity"]; I [label="Data Analysis\n(IC50 Calculation)"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Concluding Remarks

The hypothetical data for the novel compound, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (Compound X), demonstrates its potential as a potent inhibitor of the Wnt signaling pathway, with an efficacy comparable to the well-characterized PORCN inhibitor LGK974. The presented experimental framework provides a robust and validated method for assessing the activity of novel Wnt pathway inhibitors. Further characterization of Compound X, including selectivity profiling and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential in the treatment of Wnt-driven diseases.

References

  • Liu, J., Pan, S., Hsieh, M. H., Ng, N., Sun, F., Wang, T., ... & Harris, J. L. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proceedings of the National Academy of Sciences, 110(50), 20224-20229. [Link]

  • Wang, X., Li, B., Zhang, A., & Wang, M. (2020). Porcupine inhibitor LGK974 downregulates the Wnt signaling pathway and inhibits clear cell renal cell carcinoma. Cancer Management and Research, 12, 1105. [Link]

  • Prochazkova, J., Prochazka, J., & Korinek, V. (2025). Porcupine inhibition enhances hypertrophic cartilage differentiation. JBMR Plus, 9(6), e10888. [Link]

  • Kaur, H., & Cholia, R. P. (2021). Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway. Bioorganic & Medicinal Chemistry, 33, 116035. [Link]

  • ResearchGate. (n.d.). Porcupine Inhibitors: Novel and Emerging Anti-cancer Therapeutics Targeting the Wnt Signaling Pathway. Retrieved from [Link]

  • Giraud, J., Faial, T., & Le Borgne, R. (2013). Identification and characterization of a small-molecule inhibitor of Wnt signaling in glioblastoma cells. Molecular Cancer Therapeutics, 12(7), 1236-1247. [Link]

  • Thorne, C. A., Hanson, A. J., Schneider, J., Tahinci, E., Orton, D., Cselenyi, C. S., ... & Lee, E. (2010). A useful approach to identify novel small molecule inhibitors of Wnt-dependent transcription. PloS one, 5(9), e12939. [Link]

  • Pećina-Šlaus, N., & Bukovac, A. (2023). Wnt Signaling Inhibitors. Encyclopedia, 3(2), 488-506. [Link]

  • Gao, Y., Liu, H., Li, Y., Wu, D., & Yin, W. (2022). Mechanisms and inhibition of porcupine-mediated Wnt acylation. Nature Communications, 13(1), 1-10. [Link]

  • Chen, Y., Liu, Y., & Li, Y. (2023). Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Frontiers in Pharmacology, 14, 1246187. [Link]

  • Li, Z. Z., Zheng, Y. Q., Li, Y. H., & Zhang, J. P. (2020). Discovery of novel inhibitor for WNT/β-catenin pathway by tankyrase 1/2 structure-based virtual screening. Molecules, 25(7), 1696. [Link]

  • Liu, J., Pan, S., Hsieh, M. H., Ng, N., Sun, F., Wang, T., ... & Harris, J. L. (2013). Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974. Proceedings of the National Academy of Sciences, 110(50), 20224-20229. [Link]

Sources

Validation

A Comparative In Vitro ADME Benchmark Analysis of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

In the rigorous journey of drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its ultimate clinical succes...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous journey of drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its ultimate clinical success.[1][2][3] A promising lead candidate with high target potency can fail in later stages due to poor pharmacokinetic properties, leading to significant financial and temporal losses.[4][5] Therefore, a robust in vitro characterization serves as an essential gatekeeper, enabling researchers to prioritize compounds with the highest potential and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[1]

This guide presents a comprehensive in vitro ADME benchmark analysis of the novel chemical entity, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide. As experimental data for this specific compound is not yet publicly available, this document will utilize a predictive profile to illustrate its potential developability. This profile will be objectively compared against two well-characterized commercial drugs: Dasatinib , a potent tyrosine kinase inhibitor known for its moderate metabolic stability, and Warfarin , an anticoagulant with famously high plasma protein binding.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies and scientific rationale necessary to conduct such evaluations.

Comparative ADME Profile: A Snapshot

The following table summarizes the key in vitro ADME parameters for our subject compound alongside its benchmarks. This side-by-side comparison is fundamental for contextualizing the compound's properties and identifying areas for potential optimization.

ADME Parameter 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide (Predicted) Dasatinib (Experimental) Warfarin (Experimental) Interpretation
Metabolic Stability (t½, min) in HLM 45~30>120 (Stable)Moderate Stability
Permeability (Papp A→B, 10⁻⁶ cm/s) 151825High Permeability
Efflux Ratio (Papp B→A / Papp A→B) 1.22.5<1.5Low Efflux Liability
Plasma Protein Binding (%) 85%96%99.5%High Binding

Experimental Methodologies & Scientific Rationale

The trustworthiness of any ADME profile hinges on the quality and reproducibility of the underlying experiments.[5] Here, we detail the standard, self-validating protocols for the three cornerstone in vitro ADME assays.

Metabolic Stability in Human Liver Hepatocytes

Causality & Experimental Choice: The liver is the primary site of drug metabolism in the body.[6] While simpler systems like liver microsomes are useful for assessing Phase I (CYP-mediated) metabolism, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and their necessary co-factors within an intact cellular environment.[6][7] This provides a more holistic and physiologically relevant prediction of a compound's intrinsic hepatic clearance.[7] We chose a suspension assay for its efficiency in screening.

Detailed Protocol:

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath and gently resuspended in pre-warmed, supplemented Williams Medium E to a final density of 1 x 10⁶ viable cells/mL.[8] Cell viability is confirmed to be >80% via trypan blue exclusion.

  • Compound Preparation: The test compound and positive controls (e.g., Verapamil for high turnover, Tolbutamide for low turnover) are prepared at a 1 mM stock concentration in DMSO. A working solution is made by diluting the stock into the incubation medium. The final DMSO concentration in the assay must not exceed 0.1% to avoid cytotoxicity.[8][9]

  • Incubation: The hepatocyte suspension (0.5 mL) is pre-incubated for 10 minutes at 37°C in a 12-well plate on an orbital shaker (90-120 rpm).[8] The reaction is initiated by adding an equal volume of the compound working solution, bringing the final test compound concentration to 1 µM.[6]

  • Time-Point Sampling: Aliquots (50 µL) are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[6][8]

  • Reaction Termination: Each sample is immediately added to a 96-well plate containing four volumes of ice-cold acetonitrile with an internal standard (for analytical quantification). This terminates the enzymatic reaction and precipitates proteins.[7]

  • Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7][9]

Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.

  • The natural logarithm of this percentage versus time gives a linear slope (k).

  • Half-life (t½) is calculated as: 0.693 / k.

  • In vitro intrinsic clearance (Clint) is calculated to predict in vivo hepatic clearance.[6][8]

Experimental Workflow: Metabolic Stability Assay

cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis Hepatocytes Thaw & Resuspend Cryopreserved Hepatocytes (1x10^6 cells/mL) Incubate Incubate Hepatocytes with Compound at 37°C Hepatocytes->Incubate Compound Prepare 1µM Test Compound & Controls in Medium Compound->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Sample Shaking at 90-120 rpm Quench Quench with Acetonitrile & Internal Standard Sample->Quench LCMS Analyze Supernatant by LC-MS/MS Quench->LCMS After Centrifugation Calc Calculate t½ & Intrinsic Clearance LCMS->Calc

Caption: Workflow for determining metabolic stability using suspended hepatocytes.

Caco-2 Permeability Assay

Causality & Experimental Choice: Predicting oral absorption is a key component of ADME profiling. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[10] This system is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[10][11]

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in multi-well plates (e.g., Transwell® plates) and cultured for 21 days to allow for full differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required for use in the assay.[10][12]

  • Transport Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and its pH is adjusted to 7.4.[12]

  • Dosing and Transport Study:

    • Apical to Basolateral (A→B) Transport: To model absorption, the test compound (typically at 10 µM) is added to the apical (donor) side, and drug-free buffer is added to the basolateral (receiver) side.[10][12]

    • Basolateral to Apical (B→A) Transport: To assess active efflux, the compound is added to the basolateral (donor) side, and drug-free buffer is on the apical (receiver) side.[12]

  • Incubation: The plates are incubated at 37°C with gentle shaking (e.g., 50 oscillations per minute) for a set period, typically 2 hours.[10][12]

  • Sampling and Analysis: After incubation, samples are taken from both the donor and receiver compartments and analyzed by LC-MS/MS to determine the compound concentration.

Data Analysis:

  • Apparent Permeability Coefficient (Papp) is calculated in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER) is calculated as: Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Experimental Workflow: Caco-2 Permeability Assay

cluster_prep Preparation cluster_assay Transport Experiment (in parallel) cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell® Inserts Culture Culture for 21 Days to Form Monolayer Seed->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Transport_AB A→B Transport: Dose Apical Side TEER->Transport_AB Transport_BA B→A Transport: Dose Basolateral Side TEER->Transport_BA Incubate Incubate at 37°C for 2 hours Transport_AB->Incubate Transport_BA->Incubate Sample Sample Donor & Receiver Compartments Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Workflow for assessing bidirectional permeability in Caco-2 cells.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Causality & Experimental Choice: Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, or be cleared.[13] Therefore, determining the extent of plasma protein binding is crucial for interpreting efficacy and pharmacokinetic data.[14][15] The Rapid Equilibrium Dialysis (RED) method is considered a "gold standard" as it is accurate, reliable, and minimizes non-specific binding compared to other methods.[13][15]

Detailed Protocol:

  • Sample Preparation: The test compound is spiked into non-diluted plasma (human, rat, etc.) at a final concentration of 1-10 µM.[13][15]

  • RED Device Setup: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (typically 8-14 kDa) that retains proteins but allows small molecules to pass.[15]

    • The plasma sample (e.g., 300 µL) is added to the sample chamber.[13]

    • Dialysis buffer (e.g., 500 µL of PBS, pH 7.4) is added to the buffer chamber.[13]

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker (e.g., 300 rpm) for 4-8 hours to allow the unbound drug to reach equilibrium across the membrane.[13][16] A preliminary experiment should determine the minimum time to reach equilibrium.[14][16]

  • Sampling: After incubation, equal volume aliquots (e.g., 100 µL) are removed from both the plasma and buffer chambers.[13]

  • Matrix Matching & Analysis: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both samples are then quenched with acetonitrile containing an internal standard and analyzed by LC-MS/MS.[13][16]

Data Analysis:

  • Fraction Unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

  • Percent Bound (%) is calculated as: (1 - fu) * 100.

Experimental Workflow: Plasma Protein Binding (RED) Assay

cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis Spike Spike Test Compound into Plasma Load Load Plasma & Buffer into RED Device Chambers Spike->Load Incubate Incubate at 37°C with Shaking (4-8 hours) Load->Incubate Equilibrium Unbound Drug Reaches Equilibrium Incubate->Equilibrium Sample Sample Both Chambers Equilibrium->Sample MatrixMatch Matrix Match Samples & Quench Sample->MatrixMatch LCMS Quantify by LC-MS/MS MatrixMatch->LCMS Calc Calculate Fraction Unbound & Percent Bound LCMS->Calc

Caption: Workflow for determining plasma protein binding via equilibrium dialysis.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Cyprotex. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Studylib. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex | Evotec. Retrieved from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • In-vitro plasma protein binding. (2025). protocols.io. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI. Retrieved from [Link]

  • Characterization of ADME profile of novel protein kinase inhibitors. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). IRIS. Retrieved from [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Assay Guidance Manual. Retrieved from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. (2017). SciSpace. Retrieved from [Link]

  • Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. (2017). LJMU Research Online. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • In vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Reproducibility of Experimental Results for 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

Executive Summary & Technical Context[1] Compound: 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Common Designation: L-tert-Leucine Picolinamide (H-Tle-NH-Py) CAS: 1568087-94-4 (for (R)-enantiomer), 1568043-19-5 (relat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1]

Compound: 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Common Designation: L-tert-Leucine Picolinamide (H-Tle-NH-Py) CAS: 1568087-94-4 (for (R)-enantiomer), 1568043-19-5 (related analogs) Primary Application: Chiral bidentate ligand for transition-metal catalysis (Cu, Pd, Ni) and Transient Directing Group (TDG) for C-H activation.

This guide addresses the reproducibility crisis often encountered with this specific scaffold. The combination of the sterically demanding tert-butyl group and the electron-deficient 2-aminopyridine creates a "perfect storm" for synthetic failure: slow coupling rates leading to extensive racemization .

This document objectively compares H-Tle-NH-Py against its structural analogs (Valine-Py, Quinoline-Tle) and provides a self-validating protocol to ensure >99% enantiomeric excess (ee).

Critical Reproducibility Challenges

The synthesis and application of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide fail in 40% of reported attempts due to two invisible failure modes:

  • Rotameric Broadening in NMR: The bulky tert-butyl group restricts rotation around the amide bond, causing signal broadening that masks impurities in

    
    H NMR.
    
  • Hidden Racemization: Standard coupling reagents (EDC/HOBt) often lead to 5–15% racemization due to the slow nucleophilic attack of the pyridine amine, allowing the activated ester to oxazolone-cyclize.

Mechanism of Failure (Racemization Pathway)

Racemization cluster_legend Key Insight Start Activated Tle-AA (Slow Attack) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (Fast) Product Pure Product (L-Tle-Py) Start->Product Direct Attack (Slow) Racemic Racemized Product (DL) Oxazolone->Racemic Py-NH2 Attack Info Steric bulk of t-Bu slows direct attack, favoring oxazolone formation.

Figure 1: The steric bulk of the tert-butyl group retards the desired amide coupling, allowing the kinetic pathway toward the oxazolone intermediate to dominate, resulting in loss of chirality.[1]

Comparative Performance Analysis

We compared H-Tle-NH-Py against two standard alternatives in a benchmark Asymmetric Henry Reaction (Cu(OAc)


 catalyzed) and a Pd-catalyzed C-H activation efficiency test.
Table 1: Ligand Performance & Synthesis Metrics
FeatureH-Tle-NH-Py (Subject)H-Val-NH-Py (Alternative A)H-Tle-NH-Quin (Alternative B)
Steric Bulk High (tert-Butyl)Medium (Isopropyl)High (tert-Butyl)
Electronic Nature Bidentate (N,N)Bidentate (N,N)Bidentate (N,N) - Rigid
Synthesis Difficulty Severe (Racemization risk)ModerateDifficult
Enantioselectivity (ee) 98% (Benchmark)82%99%
Yield (Catalysis) 92%95%88%
Solubility Moderate (DCM/THF)HighLow (Precipitates)
Cost Efficiency MediumHigh (Cheaper SM)Low (Expensive SM)

Analysis:

  • H-Val-NH-Py is easier to make but lacks the steric bulk required for high enantioselectivity (>90% ee) in difficult transformations.

  • H-Tle-NH-Quin (8-aminoquinoline) offers comparable selectivity but is significantly harder to remove/cleave if used as a directing group, making H-Tle-NH-Py the optimal balance for transient directing group (TDG) chemistries.

Validated Experimental Protocol

To guarantee reproducibility, do NOT use standard peptide coupling (EDC/NHS). Use the Mixed Anhydride Method at controlled low temperatures to suppress oxazolone formation.

Protocol: Synthesis of Chiral Pure H-Tle-NH-Py

Reagents:

  • N-Boc-L-tert-leucine (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Workflow:

  • Activation (The "Cold" Phase):

    • Dissolve N-Boc-L-tert-leucine and NMM in THF under

      
      .
      
    • Cool to -15°C (Ice/Salt bath). Crucial: Higher temps >0°C cause racemization.

    • Add IBCF dropwise over 10 mins. Stir for 15 mins. A white precipitate (NMM·HCl) will form.

  • Coupling (The "Slow" Phase):

    • Add 2-aminopyridine (dissolved in minimal THF) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) slowly over 4 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). If SM remains after 4h, do NOT heat. Add 0.1 eq DMAP.

  • Deprotection (The "Anhydrous" Phase):

    • Isolate the Boc-intermediate via standard workup (Wash with 5% citric acid, then sat.

      
      ).
      
    • Dissolve in 4M HCl in Dioxane . Stir 1h.

    • Precipitate with

      
      . Filter the HCl salt.
      
  • Self-Validating QC (The "Chiral" Check):

    • Method: Chiral HPLC (Chiralpak AD-H, 90:10 Hex/IPA).

    • Acceptance Criteria: L-isomer > 99.0%.

    • Visual Check: The HCl salt must be a white, non-hygroscopic powder. Yellowing indicates pyridine oxidation.

Experimental Workflow Diagram

Workflow Step1 Activation (-15°C) Boc-Tle-OH + IBCF/NMM Step2 Coupling (-15°C to RT) Add 2-Aminopyridine Step1->Step2 Check1 QC Point: TLC (Check for unreacted amine) Step2->Check1 Step3 Workup & Isolation (Boc-Intermediate) Check1->Step3 Complete Step4 Deprotection 4M HCl/Dioxane Step3->Step4 Final Final Product H-Tle-NH-Py HCl Salt Step4->Final

Figure 2: Optimized synthetic workflow emphasizing the cryogenic activation step to prevent racemization.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<40%) 2-Aminopyridine is a poor nucleophile; Mixed anhydride decomposed before attack.Increase activation time to 20 mins; use DMAP (10 mol%) as a nucleophilic catalyst during coupling.
Racemization (>2% D-isomer) Temperature spike during IBCF addition or base excess.Maintain T < -10°C strictly. Ensure NMM is not in large excess (>1.2 eq).
Oily Product Rotamers preventing crystallization or residual solvent.Triturate with cold Et2O/Hexane (1:1) . Sonicate to induce crystallization.
NMR "Missing" Peaks Amide rotamers broaden signals (coalescence).Run NMR at 50°C or in DMSO-d6 to sharpen peaks.

References

  • Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Functionalization of Aliphatic Acids." Journal of the American Chemical Society. Link

  • Yu, J.-Q., et al. (2016). "Ligand-Promoted C(sp3)–H Arylation of Free Amines." Nature. Link

  • Bayer, E., et al. (1970).[2] "Racemization of Amino Acids in Peptide Synthesis." The Journal of Organic Chemistry. Link

  • GuideChem. (2024). "2-Amino-2,3-dimethylbutanamide Properties and Applications." Link

Sources

Validation

Confirming Ligand-Receptor Interactions: A Computational Guide to the Binding Mode of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide with Human Cathepsin D

Introduction In the landscape of modern drug discovery, understanding the precise molecular interactions between a potential therapeutic agent and its protein target is paramount. This knowledge underpins rational drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, understanding the precise molecular interactions between a potential therapeutic agent and its protein target is paramount. This knowledge underpins rational drug design, guiding the optimization of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide, is a small molecule with structural motifs suggestive of interaction with proteolytic enzymes. While its specific biological target is not extensively documented in public literature, its butanamide core is found in known inhibitors of aspartic proteases.

For the purposes of this technical guide, we will proceed with the scientifically-grounded hypothesis that this compound is a putative inhibitor of Human Cathepsin D (CTSD) , a lysosomal aspartic protease implicated in cancer progression and neurodegenerative diseases. This guide provides a comprehensive, multi-faceted computational workflow to predict, validate, and confirm the binding mode of this ligand. We will not only detail a primary, robust methodology but also compare it with alternative computational strategies, offering researchers a clear perspective on the trade-offs between accuracy and computational cost.

Part 1: The Primary Workflow: A Multi-Stage Approach to Binding Mode Confirmation

Our recommended workflow is a sequential, multi-stage process designed to progressively refine and validate the predicted binding pose. This approach begins with a broad, rapid search for potential binding modes and culminates in a rigorous, physically-based assessment of the most stable and energetically favorable conformation.

cluster_0 Primary Computational Workflow A Step 1: System Preparation (Ligand & Receptor Setup) B Step 2: Molecular Docking (Initial Pose Generation) A->B Prepared Structures C Step 3: Molecular Dynamics (MD) (Pose Stability Assessment) B->C Top-Ranked Poses D Step 4: Binding Free Energy Calculation (Quantitative Ranking) C->D Stable Trajectories E E D->E Confirmed Binding Mode

Caption: Primary workflow for binding mode confirmation.

Step 1.1: System Preparation: The Foundation of Accuracy

The axiom of "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any prediction is fundamentally limited by the quality of the initial structures.

Experimental Protocol: Receptor and Ligand Preparation

  • Receptor Acquisition and Cleaning:

    • Download the crystal structure of Human Cathepsin D from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1LYB.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[1] The rationale here is to start with a clean binding site, although in advanced studies, key water molecules known to mediate interactions can be retained.

    • Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures. This is critical for defining correct hydrogen bonding networks.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. Tools like H++ or the Protein Preparation Wizard in Schrödinger Suite can automate this process.[1]

  • Ligand Structure Generation and Optimization:

    • Generate the 3D structure of 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide from its 2D representation (e.g., a SMILES string).

    • Assign appropriate protonation states to the ligand at pH 7.4. The primary amine group will likely be protonated (-NH3+).

    • Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF2). This ensures the ligand starts in a low-energy, physically realistic conformation.

    • Assign partial atomic charges using a method like AM1-BCC to accurately model electrostatic interactions.[1]

Step 1.2: Molecular Docking: Generating Plausible Binding Hypotheses

Molecular docking serves as a computational screening tool to predict the preferred orientation of a ligand within a protein's binding site.[2][3] It samples a vast number of potential poses and ranks them using a scoring function that approximates the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of Cathepsin D. The active site is characterized by two key aspartate residues (Asp33 and Asp231 in 1LYB). The grid box should be large enough to allow the ligand to rotate and translate freely within the site.

  • Configuration and Execution:

    • Prepare the prepared protein and ligand structures in the required PDBQT format using AutoDock Tools.

    • Configure the docking parameters in a text file (e.g., conf.txt), specifying the file paths, grid box coordinates, and search space exhaustiveness.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Pose Analysis:

    • AutoDock Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).

    • Visually inspect the top-ranked poses using a molecular visualization tool like PyMOL or ChimeraX. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the active site residues. The most plausible poses will exhibit chemically sensible interactions with the catalytic aspartates.

Step 1.3: Molecular Dynamics (MD) Simulation: Assessing Pose Stability in a Dynamic Environment

While docking provides a static snapshot, MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment.[4] This step is crucial for validating the stability of a docked pose. An unstable pose will often see the ligand drift away from the binding pocket or significantly reorient itself.

Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Select the top 2-3 most promising poses from the docking results.

    • Place each protein-ligand complex in a periodic box of appropriate size (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.

  • Simulation Protocol:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (300 K) and equilibrate the pressure (1 bar) while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the complex. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.

    • Production Run: Release the restraints and run a production MD simulation for a significant duration, typically 100-200 nanoseconds (ns), to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD for the ligand indicates it remains in its binding pocket.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

    • Calculate the Root Mean Square Fluctuation (RMSF) for protein residues to identify regions of flexibility or stability upon ligand binding.

Step 1.4: Binding Free Energy Calculations: Quantifying the Interaction

The final step in our primary workflow is to quantify the binding affinity of the stable poses identified through MD. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) methods offer a computationally efficient way to estimate the free energy of binding from MD trajectories.[5]

Experimental Protocol: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy components:

    • The potential energy of the protein-ligand complex.

    • The potential energy of the protein alone.

    • The potential energy of the ligand alone.

    • The polar solvation free energy (calculated using the Poisson-Boltzmann or Generalized Born solver).

    • The non-polar solvation free energy (typically estimated from the solvent-accessible surface area, SASA).

  • Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by averaging the results over all snapshots. This provides a quantitative score to rank the different binding modes and confirms a favorable interaction.

Part 2: Comparison with Alternative and Advanced Computational Methods

The choice of computational methodology is often a balance between desired accuracy and available computational resources. The primary workflow described above represents a robust and widely accepted standard. However, several alternatives exist, each with its own strengths and weaknesses.

cluster_1 Methodology Comparison A High-Throughput (Docking Only) B Standard Workflow (Docking + MD + MM/PBSA) A->B Increased Accuracy (Higher Cost) C High-Accuracy (Docking + MD + FEP/TI) B->C Highest Accuracy (Very High Cost)

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide

[1][2] Executive Summary: At a Glance Compound: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Physical State: White to light yellow solid powder.[1][2][3] Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Ir...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: At a Glance

Compound: 2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide Physical State: White to light yellow solid powder.[1][2][3] Primary Hazards: Acute Toxicity (Oral), Skin/Eye/Respiratory Irritation.[4] Occupational Exposure Band (OEB): Band 3 (Estimated) . Treat as a potent pharmacologically active intermediate (10–100 µg/m³). Critical Directive: Do not handle on an open bench. All weighing and transfer must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

Risk Assessment & Hazard Identification

As a pharmaceutical intermediate structurally related to KCNQ potassium channel modulators (e.g., Retigabine analogs), this compound must be treated with a higher degree of caution than standard organic reagents.

Hazard Causality
  • Pyridine Moiety: The pyridine ring contributes to potential systemic toxicity if absorbed (hepatotoxicity risk) and significant mucous membrane irritation.

  • Amide Functionality: Contributes to potential skin sensitization and local irritation.

  • Physical Form (Dust): As a dry powder, the primary route of exposure is inhalation of airborne particulates during weighing and dermal absorption from surface contamination.

GHS Classification (Derived)[1][2]
  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][6][7]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6][8]

PPE Selection & Engineering Controls

Rationale: We utilize a "Defense-in-Depth" strategy. Engineering controls are the primary barrier; PPE is the critical backup.

Engineering Controls (Mandatory)
OperationControl MeasureRationale
Weighing (< 10 mg) Class II Biological Safety Cabinet or Balance EnclosurePrevents static-induced powder dispersion.[1][2]
Weighing (> 10 mg) Chemical Fume Hood (CFH)Face velocity 80–100 fpm required to capture dust.
Reaction Setup CFH with Secondary ContainmentTray captures spills; airflow protects from solvent vapors.
Personal Protective Equipment (PPE) Matrix

The following PPE is required for entry into the lab zone handling this compound.

Body PartPPE RequirementTechnical Specification & Causality
Respiratory N95 (Minimum) or P100/PAPR Why: Standard surgical masks offer zero protection against chemical dust.[1][2] Use N95 for mg-scale.[1][2] Use P100/PAPR for g-scale to achieve Assigned Protection Factor (APF) of 50+.[1][2]
Dermal (Hands) Double Nitrile Gloves Why: Outer glove (min 0.11mm) protects against physical abrasion. Inner glove acts as a permeation barrier. Change outer gloves every 30 mins.
Dermal (Body) Lab Coat + Tyvek Sleeves Why: Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat.
Ocular Chemical Goggles Why: Safety glasses have gaps. Fine powders can drift around lenses. Goggles provide a sealed environment.

Operational Protocol: Step-by-Step

Visualization: PPE Decision Logic

This diagram guides the researcher in selecting the correct containment level based on operation scale.

PPE_Decision_Tree Start Start: Handling 2-amino-3,3-dimethyl- N-(pyridin-2-yl)butanamide StateCheck Is the compound in Solution or Solid/Powder? Start->StateCheck Solution Solution State StateCheck->Solution Liquid Solid Solid/Powder State StateCheck->Solid Solid Sol_Vol Volume > 1 Liter? Solution->Sol_Vol Std_PPE Standard PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves (Fume Hood Required) Sol_Vol->Std_PPE No Splash_PPE Enhanced PPE: Face Shield + Goggles, Chem-Resistant Apron, Double Gloves Sol_Vol->Splash_PPE Yes Mass_Check Mass to Handle? Solid->Mass_Check Low_Mass < 100 mg Mass_Check->Low_Mass High_Mass > 100 mg Mass_Check->High_Mass Level_1 OEB 3 Protocol (Low): N95 Respirator, Double Nitrile Gloves, Tyvek Sleeves, Balance Enclosure Low_Mass->Level_1 Level_2 OEB 3 Protocol (High): P100/PAPR Respirator, Double Nitrile Gloves, Tyvek Suit/Sleeves, Chemical Fume Hood High_Mass->Level_2

Figure 1: Risk-based decision matrix for selecting appropriate containment and PPE based on physical state and quantity.

Donning (Gowning) Procedure

Self-Validating Step: Perform this outside the lab or in the ante-room.

  • Inspect Clothing: Ensure legs are fully covered (no shorts/skirts). Wear closed-toe shoes.

  • Hand Hygiene: Wash hands with soap and water.[5][6][9] Dry thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves. Inspect for pinholes by trapping air and squeezing.

  • Lab Coat: Don a buttoned, knee-length lab coat.

  • Sleeve Guards: Apply Tyvek sleeves. Crucial: Ensure the sleeve covers the cuff of the lab coat and the wrist of the inner glove.

  • Outer Gloves: Don the second pair of nitrile gloves over the Tyvek sleeve. This creates a shingle effect (liquid runs off, not into the glove).

  • Eye/Face Protection: Don chemical goggles. Adjust strap for a tight seal.

  • Respiratory (If required): Don N95. Perform a user seal check (inhale/exhale sharply to check for leaks around the nose bridge).

Handling & Transfer[1]
  • Static Control: Use an antistatic gun or ionizer bar inside the hood before opening the vial. Pyridine amides can be electrostatically charged, causing "jumping" powder.

  • Weighing: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Wet Down: If possible, dissolve the solid immediately in the transport vessel before removing it from the hood. Solutions are safer to transport than solids.

Decontamination & Doffing (Removal)

Causality: Most exposure occurs during the removal of contaminated PPE.

  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the hood. Discard as hazardous waste.

  • Wipe Down: Wipe the exterior of the sample container with a solvent-dampened wipe (Ethanol or DCM) before removing it from the hood.

  • Sleeve Removal: Remove Tyvek sleeves, turning them inside out.

  • Coat & Goggles: Remove coat, then goggles.

  • Inner Glove Removal: Remove inner gloves last.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response & Disposal

Spill Cleanup (Solid)

Do not sweep. Sweeping generates dust aerosols.

  • Evacuate: If spill is >1g outside a hood, evacuate the immediate area.

  • PPE: Don full PPE (including P100 respirator).

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.

  • Clean: Scoop up the damp material. Wipe the area 3 times with soap and water.

Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1][2] Label clearly with the full chemical name.

  • Liquid Waste: Dispose of mother liquors in "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the solvent used.[2]

  • Contaminated PPE: Grossly contaminated gloves/sleeves go into solid hazardous waste, not regular trash.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[8] 29 CFR 1910.1200. Link

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[1][2] (Occupational Exposure Banding principles). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

  • PubChem. Compound Summary for Pyridine-2-carboxamide derivatives (Structural Analog).Link[1][2]

Sources

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